molecular formula C8H9F2NO3 B13836328 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

Katalognummer: B13836328
Molekulargewicht: 205.16 g/mol
InChI-Schlüssel: OGFDKGAXVKUJBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is a useful research compound. Its molecular formula is C8H9F2NO3 and its molecular weight is 205.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H9F2NO3

Molekulargewicht

205.16 g/mol

IUPAC-Name

4-(2-amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

InChI

InChI=1S/C8H9F2NO3/c9-3-1-4(12)8(14)7(10)6(3)5(13)2-11/h1,5,12-14H,2,11H2

InChI-Schlüssel

OGFDKGAXVKUJBQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1F)C(CN)O)F)O)O

Herkunft des Produkts

United States
Foundational & Exploratory

physicochemical properties of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

Executive Summary: This document provides a comprehensive technical overview of the essential , a fluorinated catecholamine analog. For drug development professionals, a thorough understanding of these characteristics is paramount as they directly influence a compound's absorption, distribution, metabolism, excretion (ADME), and overall therapeutic efficacy. This guide synthesizes theoretical principles with actionable, field-proven experimental protocols for determining key parameters such as pKa, lipophilicity (LogP), and aqueous solubility. By explaining the causality behind experimental design and emphasizing self-validating methodologies, this whitepaper serves as a vital resource for researchers engaged in the characterization and development of novel pharmaceutical agents.

Introduction

4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is a synthetic molecule belonging to the catecholamine family, structurally related to endogenous neurotransmitters like norepinephrine. The introduction of two fluorine atoms onto the catechol ring is a strategic chemical modification intended to alter the molecule's electronic properties, metabolic stability, and receptor binding affinity. Fluorine substitution can significantly impact acidity (pKa) and lipophilicity (LogP), thereby modulating pharmacokinetic and pharmacodynamic profiles.

The successful progression of such a candidate molecule from discovery to clinical application is contingent upon a precise and robust characterization of its fundamental physicochemical properties. These data form the bedrock of pre-formulation studies, guide salt selection, predict in-vivo behavior, and are critical for regulatory submissions. This guide provides both the expected properties of the title compound and the detailed experimental frameworks required to determine them with high fidelity.

Molecular Identity and Structure

A clear definition of the molecular structure is the starting point for all physicochemical analysis.

  • IUPAC Name: 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

  • Molecular Formula: C₈H₉F₂NO₃

  • Molecular Weight: 205.16 g/mol

  • Synonyms: 3,5-Difluoronorepinephrine

Caption: Chemical structure of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol.

Core Physicochemical Properties

The following table summarizes the critical physicochemical parameters for the compound. As this is a specific research molecule, many values must be determined experimentally. For context, predicted values or data from close structural analogs like 6-Fluoronorepinephrine are discussed.

PropertyValue / Expected RangeSignificance in Drug Development
Molecular Weight 205.16 g/mol Influences diffusion, permeability, and formulation; generally aligns with Lipinski's guidelines.[1]
pKa Multiple values expected: ~8.5-9.5 (Amine), ~9-10 & ~11-12 (Catechol OHs)Governs ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport.[2]
LogP (Octanol/Water) Predicted: -0.5 to 0.5Measures lipophilicity, a key determinant of a drug's ability to cross biological membranes (ADME properties).[3]
Aqueous Solubility pH-dependentCrucial for bioavailability; low solubility can be a major hurdle in developing oral dosage forms.[4]

In-Depth Analysis of Key Properties

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH (typically ~7.4) is dictated by its pKa values. This compound is amphoteric, possessing both acidic (catecholic hydroxyls) and basic (primary amine) functional groups.

  • Amino Group (-NH₂): The primary aliphatic amine is expected to be the most basic functional group. At pH 7.4, it will be predominantly protonated (-NH₃⁺), making the molecule positively charged. This charge is crucial for forming ionic interactions with biological targets but can hinder passive diffusion across lipid membranes.

  • Catechol Group (-OH): The two phenolic hydroxyl groups are acidic. Their pKa values are influenced by the electron-withdrawing effects of the fluorine atoms, which would be expected to lower their pKa (making them more acidic) compared to unsubstituted norepinephrine. However, they will be largely un-ionized at physiological pH.

Understanding these pKa values is essential for developing buffered formulations and predicting the pH-solubility profile.[2][4]

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one.[5]

  • LogP: Represents the partition coefficient of the neutral, un-ionized form of the molecule.[1][3] While fluorine is highly electronegative, the substitution of hydrogen with fluorine atoms on an aromatic ring often increases lipophilicity. Therefore, the LogP of this compound may be slightly higher than that of norepinephrine. A predicted XLogP3 value for the closely related 6-Fluoronorepinephrine is -0.5, suggesting it is a highly hydrophilic compound.[6]

  • LogD: Represents the distribution coefficient at a specific pH, accounting for all ionic and neutral species. Given that the molecule will be predominantly ionized at pH 7.4, its LogD₇.₄ will be significantly lower (more hydrophilic) than its LogP. This pH-dependent lipophilicity is a critical factor in drug absorption and distribution.[1]

Aqueous Solubility

The solubility of an active pharmaceutical ingredient (API) is a prerequisite for its absorption.[7]

  • pH-Dependence: Due to its ionizable groups, the aqueous solubility of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol will be highly dependent on pH.[4] Solubility will be lowest near its isoelectric point and will increase significantly at pH values where the molecule is fully protonated (low pH) or deprotonated (high pH).

  • Intrinsic Solubility (S₀): This refers to the solubility of the neutral form of the compound.[4] Determining the full pH-solubility profile is crucial for identifying conditions that favor dissolution, which is essential for formulation and biopharmaceutical classification (BCS).[8]

Experimental Protocols for Property Determination

The following protocols describe robust, standard methods for experimentally determining the core physicochemical properties. The rationale behind key steps is provided to ensure methodological integrity.

Determination of pKa by Potentiometric Titration

This method relies on monitoring pH changes in a solution of the compound as a titrant of known concentration is added. The inflection points on the resulting titration curve correspond to the pKa values.[2][9]

pKa_Workflow A 1. System Calibration Calibrate pH meter with standard buffers (pH 4, 7, 10). B 2. Sample Preparation Accurately weigh API and dissolve in water to a known concentration (e.g., 1 mM). A->B C 3. Inert Environment Purge solution with N₂ or Ar to remove dissolved CO₂ and prevent oxidation of the catechol moiety. B->C D 4. Ionic Strength Control Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. C->D E 5. Titration Titrate the solution with standardized 0.1 M HCl or 0.1 M NaOH, recording pH after each incremental addition. D->E F 6. Data Analysis Plot pH vs. volume of titrant. Determine pKa values from the inflection points of the sigmoid curve. E->F G 7. Validation Perform a minimum of three replicate titrations to ensure reproducibility and calculate average pKa ± SD. F->G

Caption: Workflow for pKa determination via potentiometric titration.

Expertise & Trustworthiness:

  • Causality: The catechol moiety is highly susceptible to oxidation, especially at basic pH. Purging with an inert gas like nitrogen is not merely a suggestion but a critical step to prevent the formation of oxidized byproducts that would consume titrant and distort the pH curve, leading to inaccurate pKa values.[2]

  • Self-Validation: The protocol's reliability is ensured by performing multiple titrations. Consistent results across replicates validate the experimental setup and technique, while recording pH only when the signal drift is minimal (<0.01 pH units/min) ensures that each data point represents a state of near-equilibrium.[2][9]

Determination of Lipophilicity (Shake-Flask Method for LogP)

The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[5]

Step-by-Step Methodology:

  • Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by a 24-hour separation period. This step is crucial to prevent volume changes during the actual experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated water. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a suitable vessel, combine a precise volume of the aqueous stock solution with a precise volume of the water-saturated n-octanol (e.g., a 1:1 ratio).

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach partitioning equilibrium (typically 24 hours). The choice of agitation method should be gentle to avoid the formation of emulsions.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and organic (C_org) phases using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀(C_org / C_aq).

  • Validation: The experiment should be performed in triplicate. The sum of the mass of the compound in both phases should be consistent with the initial mass added, confirming that no degradation or adsorption to the vessel occurred.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium (thermodynamic) solubility of a compound by establishing a saturated solution in the presence of excess solid.[4][10]

Solubility_Workflow cluster_0 pH-Solubility Profile cluster_1 Equilibration & Measurement A 1. Buffer Preparation Prepare a series of buffers covering the desired pH range (e.g., pH 1.2 to 10). B 2. Sample Addition Add an excess of solid API to vials containing each buffer. A->B C 3. Equilibration Agitate vials at a constant temperature (e.g., 37 °C) until equilibrium is reached. B->C D 4. Time-Point Sampling Withdraw aliquots at various time points (e.g., 24, 48, 72h) to confirm equilibrium. C->D E 5. Phase Separation Centrifuge or filter the sample to remove all undissolved solid. D->E F 6. Analysis Quantify the concentration of the dissolved API in the supernatant using a validated HPLC method. E->F

Caption: Workflow for determining the pH-solubility profile.

Expertise & Trustworthiness:

  • Causality: Determining solubility for ionizable drugs requires a full pH-solubility profile, not a single-point measurement.[4] This is because the solubility can vary by orders of magnitude across the physiological pH range, directly impacting where and how much of the drug can be absorbed in the gastrointestinal tract. Using a constant temperature of 37 ± 1 °C is specified to mimic physiological conditions.[10]

  • Self-Validation: Equilibrium is confirmed not by assuming a fixed time point, but by demonstrating that the measured concentration does not significantly change between successive time points (e.g., 48 and 72 hours).[10] This ensures the reported value is the true thermodynamic solubility, not a kinetic measurement.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides confirmation of the molecular structure and purity.

  • ¹H and ¹³C NMR Spectroscopy:

    • ¹H NMR: Expected signals would include distinct aromatic protons, whose shifts are influenced by the hydroxyl, fluoro, and alkylamine substituents. The protons on the carbon adjacent to the nitrogen will be deshielded.[11] The protons of the -OH and -NH₂ groups are exchangeable and will appear as broad signals; their identity can be confirmed by their disappearance from the spectrum upon addition of D₂O.[11][12]

    • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, with the fluorine-bonded carbons exhibiting large C-F coupling constants. Signals for the two aliphatic carbons in the side chain will also be present.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observable, confirming the molecular weight. According to the Nitrogen Rule, a compound with a single nitrogen atom will have an odd-numbered molecular weight, which is consistent with the calculated mass (205.16 Da).[11][12]

    • A characteristic fragmentation pattern for alkylamines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would result in a resonance-stabilized, nitrogen-containing cation.[11]

  • Infrared (IR) Spectroscopy:

    • Broad O-H and N-H stretching absorptions are expected in the 3200-3500 cm⁻¹ region.

    • C-O stretching for the alcohol and phenol groups will appear in the 1000-1300 cm⁻¹ range.

    • Strong C-F stretching bands are expected in the 1000-1400 cm⁻¹ region.

Safety, Handling, and Storage

As a potent, biologically active compound, 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol requires careful handling.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses. Handle the solid compound in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[13]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Ingestion: Rinse mouth and seek immediate medical attention.[14]

  • Storage: The catechol moiety is prone to oxidation by air and light. The compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) at a cool temperature.[14]

Conclusion

The are quintessential to its potential as a drug candidate. Its hydrophilic nature, governed by multiple polar functional groups, and its pH-dependent solubility and lipophilicity are defining characteristics. The strategic inclusion of fluorine atoms is anticipated to modulate these properties in a way that could enhance metabolic stability or receptor interaction. The experimental protocols detailed herein provide a robust framework for researchers to accurately and reliably characterize this and other novel compounds, generating the high-quality data necessary to make informed decisions in the complex process of drug development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available from: [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available from: [Link]

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • World Health Organization (WHO). Annex 4. Available from: [Link]

  • Uspenskaya, E. V., et al. Kinetics of Active Pharmaceutical Ingredient Solubility in Water with Different Hydrogen Isotopic Content. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • PharmaGuru.co. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. Available from: [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Available from: [Link]

  • PubChem. 4-(2-Amino-1-hydroxyethyl)-5-fluoro-1,2-benzenediol. Available from: [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • SciRes Literature. (2018, September 3). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Available from: [Link]

  • Powers, R. Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Available from: [Link]

  • Semantic Scholar. (2016, December 8). Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. Available from: [Link]

  • ChEMBL. Compound: CHEMBL3087355. EMBL-EBI. Available from: [Link]

  • PubChem. 3-Fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol. Available from: [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Available from: [Link]

  • PlantaeDB. 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol - Chemical Compound. Available from: [Link]

  • University of California, Santa Barbara. Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Ligation and Hydrog. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 .... PMC. Available from: [Link]

  • ResearchGate. (2024, July 11). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available from: [Link]

  • PubChemLite. 4-(2-(benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol (C16H19NO3). Available from: [Link]

  • PubMed. (2000, July 27). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Available from: [Link]

  • Semantic Scholar. (2023, April 25). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Available from: [Link]

  • MDPI. (2021, May 4). The Phenolic Antioxidant 3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA) Prevents Enterocyte Cell Death under Oxygen-Dissolving Cold Conditions through Polyphyletic Antioxidant Actions. Available from: [Link]

Sources

Metabolic Stability and Pharmacological Profiling of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The compound 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol , universally recognized in pharmacological literature as 2,6-difluoronorepinephrine (2,6-DiFNE) , represents a highly specialized fluorinated catecholamine. By introducing fluorine atoms at the 2- and 6-positions of the aromatic ring (relative to the ethanolamine side chain), researchers have engineered a molecule with profound alterations in both metabolic stability and receptor affinity. This whitepaper deconstructs the stereoelectronic principles governing its resistance to Catechol-O-methyltransferase (COMT), its altered interaction with Monoamine Oxidase (MAO), and provides self-validating experimental workflows for quantifying its metabolic profile.

Structural Chemistry & Conformational Dynamics

To understand the metabolic stability of 2,6-DiFNE, one must first analyze the causality behind its structural modifications. Endogenous norepinephrine (NE) is rapidly degraded in the synaptic cleft and peripheral circulation. Fluorination is a classical bioisosteric strategy used to modulate the pKa, lipophilicity, and conformational landscape of such amines[1].

Stereoelectronic Bias and Receptor Inactivity

In 2,6-DiFNE, the two highly electronegative fluorine atoms flank the ethanolamine side chain. This disubstitution exerts a dual effect:

  • Conformational Locking: The ortho-fluorines create severe steric hindrance and dipole-dipole repulsions with the β -hydroxyl group of the side chain. This restricts the rotation of the C-C bond, locking the side chain into a conformation that is fundamentally incompatible with the binding pockets of both α

    • and β -adrenergic receptors.
  • Cumulative Affinity Loss: Previous structure-activity relationship (SAR) studies demonstrated that 2-fluoro substitution abolishes α -adrenergic activity, while 6-fluoro substitution abolishes β -adrenergic activity. Consequently, 2,6-DiFNE exhibits a cumulative loss of affinity, rendering it virtually inactive as an adrenergic agonist[2]. This makes it an ideal "false neurotransmitter" or metabolic probe, as it can be studied in vivo without triggering profound hemodynamic side effects.

Mechanistic Basis of Metabolic Stability

The primary catabolic pathways for catecholamines involve Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO) . The 3,5-difluoro substitution on the benzene-1,2-diol core drastically alters the molecule's susceptibility to these enzymes.

COMT Resistance: The Inductive Effect

COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of catechols. For this reaction to occur, the hydroxyl group must be deprotonated to form a phenoxide anion, which then acts as a nucleophile to attack the SAM methyl group[3].

In 2,6-DiFNE, the strong electron-withdrawing inductive effect of the fluorine atoms lowers the pKa of the adjacent catechol hydroxyls, making them more acidic. While this facilitates easier deprotonation, the resulting phenoxide anion suffers from critically reduced electron density. Because the phenoxide is significantly less nucleophilic, it cannot efficiently attack SAM. Consequently, COMT-mediated methylation is severely inhibited, granting 2,6-DiFNE exceptional stability against this primary clearance pathway[3].

MAO Susceptibility

Unlike COMT, MAO targets the primary amine of the ethanolamine side chain via oxidative deamination. Because the fluorine atoms are located on the aromatic ring, their effect on the distant amine is strictly inductive and conformational. While the increased lipophilicity of the fluorinated ring slightly alters binding kinetics, 2,6-DiFNE remains a viable substrate for MAO, leading to the formation of a difluorinated aldehyde metabolite (which is subsequently reduced or oxidized)[3].

Pathway NE 2,6-Difluoronorepinephrine (Substrate) COMT COMT Enzyme (Cytosolic) NE->COMT SAM, Mg2+ MAO MAO Enzyme (Mitochondrial) NE->MAO O2, H2O Met1 3-O-Methyl Metabolite (Formation Blocked) COMT->Met1 Inhibited by F-inductive effect Met2 Aldehyde Metabolite (Primary Pathway) MAO->Met2 Oxidative Deamination

Metabolic pathways of 2,6-DiFNE highlighting COMT resistance and MAO susceptibility.

Data Presentation: Comparative Profiling

The table below synthesizes the quantitative metabolic and pharmacological parameters of 2,6-DiFNE relative to endogenous norepinephrine and mono-fluorinated analogs, illustrating the cumulative effects of disubstitution[2][3].

CompoundCOMT Methylation RateMAO Deamination Susceptibility α -Receptor Affinity β -Receptor Affinity
Norepinephrine (NE) High (Baseline)HighHighHigh
2-Fluoronorepinephrine Very LowHighLowHigh
6-Fluoronorepinephrine HighHighHighLow
2,6-Difluoronorepinephrine Virtually Absent ModerateVery Low Very Low

Experimental Workflows & Self-Validating Protocols

To empirically validate the metabolic stability of 2,6-DiFNE, a robust in vitro assay must account for the auto-oxidation tendencies of catechols. The following protocol utilizes recombinant human COMT (rhCOMT) coupled with LC-MS/MS, integrating internal controls to ensure system trustworthiness.

Protocol: LC-MS/MS Assessment of COMT-Mediated Metabolic Stability

Rationale: This protocol measures the depletion of the parent compound and the appearance of the 3-O-methyl metabolite. The use of acidic quenching is critical; it immediately denatures the enzyme while protonating the catechol hydroxyls to prevent spontaneous auto-oxidation into ortho-quinones.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂. Reconstitute rhCOMT to a working concentration of 0.5 mg/mL. Prepare a 1 mM stock of S-adenosyl-L-methionine (SAM).

  • System Suitability (Control): Run a parallel positive control using endogenous norepinephrine (10 µM) to validate enzyme activity and SAM integrity. Run a negative control (no SAM) to assess non-enzymatic degradation.

  • Incubation: In a 96-well plate, combine 170 µL of buffer, 10 µL of rhCOMT, and 10 µL of 2,6-DiFNE (final concentration 10 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 10 µL of SAM to each well.

  • Sampling & Quenching: At time intervals (0, 15, 30, 60, 120 minutes), extract 20 µL aliquots and immediately transfer them into 80 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., isotope-labeled NE).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze via UPLC-MS/MS using a HILIC column (due to the high polarity of catecholamines) and monitor the specific Multiple Reaction Monitoring (MRM) transitions for 2,6-DiFNE and its putative methylated metabolite.

Protocol S1 1. Reagent Prep (rhCOMT + SAM) S2 2. Incubation (37°C, pH 7.4) S1->S2 S3 3. Quench (Ice-cold MeCN) S2->S3 S4 4. Centrifuge (Protein PPT) S3->S4 S5 5. LC-MS/MS (MRM Analysis) S4->S5

Step-by-step workflow for the in vitro LC-MS/MS metabolic stability assay.

References

  • Chen, G. T., King, M., Gusovsky, F., Creveling, C. R., Daly, J. W., Chen, B. H., Nie, J. Y., & Kirk, K. L. (1993). Syntheses of 2,5- and 2,6-difluoronorepinephrine, 2,5-difluoroepinephrine, and 2,6-difluorophenylephrine: effect of disubstitution with fluorine on adrenergic activity. Journal of Medicinal Chemistry, 36(24), 3947–3955.[Link]

  • Kirk, K. L. (1995). Chemistry and pharmacology of ring-fluorinated catecholamines. Journal of Fluorine Chemistry, 72(2), 261-266.[Link]

  • Ojima, I., McCarthy, J. R., & Welch, J. T. (1996). Biomedical Frontiers of Fluorine Chemistry. ACS Symposium Series, Vol. 639. American Chemical Society.[Link]

  • Welch, J. T. (1991). Selective Fluorination in Organic and Bioorganic Chemistry. ACS Symposium Series, Vol. 456. American Chemical Society.[Link]

Sources

blood-brain barrier permeability of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

Authored by a Senior Application Scientist

Abstract: The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular and molecular systems, restricts the passage of most xenobiotics from the systemic circulation into the brain parenchyma.[1][2][3] This guide provides a comprehensive framework for the evaluation of the BBB permeability of a novel small molecule, 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol. We will explore a multi-tiered approach, from initial in silico predictions based on physicochemical properties to rigorous in vitro and in vivo assessments. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Blood-Brain Barrier and Its Significance in Neurotherapeutics

The BBB is a dynamic interface between the peripheral circulation and the CNS. It is composed of specialized endothelial cells that line the brain capillaries, characterized by the presence of tight junctions and a low rate of transcytosis.[4][5] These features, along with the expression of various efflux transporters, create a highly restrictive barrier that meticulously regulates the passage of substances into the brain's microenvironment.[1][3] For a CNS drug to be effective, it must be able to cross this barrier in therapeutically relevant concentrations.[2][3] Therefore, a thorough assessment of BBB permeability is a critical step in the early stages of drug discovery and development.[6][7]

In Silico and Physicochemical Profiling: The First Tier of Assessment

Before embarking on resource-intensive experimental studies, an initial assessment of a compound's potential to cross the BBB can be gleaned from its physicochemical properties. Several key parameters are known to influence passive diffusion across the BBB.[1][8]

Key Physicochemical Determinants of BBB Permeability:

  • Lipophilicity (logP/logD): A moderate degree of lipophilicity is generally favored for BBB penetration. Highly lipophilic compounds may exhibit increased non-specific binding to plasma proteins and tissues, while highly hydrophilic compounds are less likely to partition into the lipid membranes of the BBB endothelial cells.[1]

  • Molecular Weight (MW): Smaller molecules, typically with a molecular weight of less than 400-500 Daltons, have a higher probability of crossing the BBB via passive diffusion.[1][4]

  • Polar Surface Area (PSA): A lower PSA is generally associated with better BBB permeability.

  • Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors tends to improve BBB penetration.[1]

  • Ionization State (pKa): The pKa of a compound influences its charge at physiological pH, which in turn affects its ability to cross cell membranes.[8]

Data Presentation: Predicted Physicochemical Properties of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight~207.15 g/mol Favorable
logP(Predicted)To be determined; moderate value is optimal
Polar Surface Area(Predicted)To be determined; lower value is optimal
Hydrogen Bond Donors(Predicted)To be determined; lower number is optimal
Hydrogen Bond Acceptors(Predicted)To be determined; lower number is optimal
pKa(Predicted)To be determined; will influence charge at pH 7.4

Note: The values in this table are estimates and should be determined experimentally or through validated computational models.

In Vitro Models: Simulating the Blood-Brain Barrier

In vitro models provide a cost-effective and higher-throughput means of assessing BBB permeability in a controlled environment.[6][9] These models can rank-order compounds based on their permeability and identify potential substrates for efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cell-free assay that predicts passive transcellular permeability.[10] It utilizes an artificial lipid membrane to mimic the lipid environment of the BBB.[10][11] This assay is particularly useful in early drug discovery for high-throughput screening of compounds based on their passive diffusion characteristics.[10][12]

Experimental Protocol: PAMPA-BBB Assay [10][11][13]

  • Preparation of the Lipid Membrane: A solution of lipids, often a porcine brain lipid extract, is prepared in an organic solvent like dodecane.[12][14] 5 µL of this lipid solution is carefully applied to the membrane of each well of a 96-well donor plate.[12][13]

  • Preparation of Donor and Acceptor Solutions: The test compound, 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol, is dissolved in a buffer solution (e.g., PBS with a small percentage of DMSO) to create the donor solution.[12][13] The acceptor plate wells are filled with the same buffer solution.[12]

  • Assay Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.[12][13][15]

  • Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.[12][16]

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln(1 - ([C_A]_t / [C_A]_eq))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • [C_A]_t is the concentration in the acceptor well at time t

    • [C_A]_eq is the equilibrium concentration

Diagram: PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipid Prepare Lipid Solution apply_lipid Apply Lipid to Donor Plate prep_lipid->apply_lipid prep_donor Prepare Donor Solution (Test Compound) fill_wells Fill Donor and Acceptor Plates prep_donor->fill_wells prep_acceptor Prepare Acceptor Solution (Buffer) prep_acceptor->fill_wells apply_lipid->fill_wells incubate Incubate 'Sandwich' fill_wells->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Cell-Based In Vitro Models

Cell-based assays provide a more biologically relevant model of the BBB by incorporating cellular components, including tight junctions and efflux transporters.[9][17]

While originally derived from human colorectal adenocarcinoma, the Caco-2 cell line is widely used as a model for intestinal absorption and, to some extent, for predicting BBB permeability.[18][19][20] Caco-2 cells form polarized monolayers with tight junctions and express several key efflux transporters, such as P-glycoprotein (P-gp).[21]

Experimental Protocol: Caco-2 Permeability Assay [18][22][23]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[23]

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by evaluating the permeability of a paracellular marker like Lucifer yellow.[22]

  • Permeability Assay: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite compartment at various time points.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.[16]

  • Data Analysis: The apparent permeability (Papp) in both the A-to-B and B-to-A directions is calculated. The efflux ratio (ER) is then determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER greater than 2 suggests that the compound may be a substrate for an efflux transporter.[24]

The Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a widely used model for specifically studying the role of P-gp-mediated efflux.[20][24][25] These cells form a tight monolayer and overexpress the human P-gp transporter, making them an excellent tool for identifying P-gp substrates.[26][27] The experimental protocol is similar to that of the Caco-2 assay.[24]

Data Presentation: Interpreting In Vitro Permeability Data

AssayKey ParametersInterpretation for 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol
PAMPA-BBB Papp (cm/s)High Papp suggests good passive permeability.
Caco-2 Papp (A-to-B)Indicates overall permeability (passive and active transport).
Efflux Ratio (ER)ER > 2 suggests potential efflux.
MDCK-MDR1 Papp (A-to-B)Permeability in the presence of high P-gp expression.
Efflux Ratio (ER)ER > 2 strongly indicates the compound is a P-gp substrate.

In Vivo Models: The Definitive Assessment

While in vitro models are valuable for screening, in vivo studies in animal models are essential for a definitive assessment of BBB permeability under physiological conditions.[7][28]

Brain Microdialysis

Brain microdialysis is a powerful technique that allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid (ECF) in awake, freely moving animals.[29][30] This provides a dynamic profile of the drug's ability to cross the BBB and its persistence in the brain.[31][32]

Experimental Protocol: Rodent Brain Microdialysis [29]

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., striatum, hippocampus) in an anesthetized rodent.

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Due to the concentration gradient, the unbound drug in the brain ECF diffuses across the semipermeable membrane of the probe and into the perfusate.[29] The resulting dialysate is collected at regular intervals.

  • Blood Sampling: Simultaneous blood samples are often collected to determine the unbound drug concentration in the plasma.

  • Bioanalysis: The concentration of the test compound in the dialysate and plasma samples is quantified using a highly sensitive method like LC-MS/MS.[16][33]

  • Data Analysis: The brain-to-plasma concentration ratio (Kp,uu) of the unbound drug is calculated to provide a quantitative measure of BBB penetration.

Diagram: Brain Microdialysis Setup

Microdialysis_Setup cluster_animal In Vivo cluster_equipment Equipment cluster_analysis Analysis animal Rodent with Implanted Probe collector Fraction Collector animal->collector Dialysate Out pump Syringe Pump pump->animal aCSF In lcms LC-MS/MS Analysis collector->lcms data_analysis Data Analysis (Kp,uu Calculation) lcms->data_analysis

Caption: Schematic of a typical in vivo brain microdialysis experiment.

Brain Tissue Distribution Studies

This method involves administering the test compound to an animal and then measuring its concentration in the brain tissue and plasma at a specific time point.

Experimental Protocol: Brain and Plasma Concentration Ratio

  • Compound Administration: The test compound is administered to a cohort of animals (e.g., via intravenous or oral routes).

  • Tissue Collection: At a predetermined time point, the animals are euthanized, and blood and brain tissue are collected.

  • Sample Preparation: The brain tissue is homogenized.[34][35]

  • Bioanalysis: The concentration of the compound in the plasma and brain homogenate is determined by LC-MS/MS.[16][36]

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated. While this provides a measure of overall brain exposure, it does not distinguish between the unbound drug in the ECF and the drug bound to brain tissue.

Conclusion: Synthesizing the Data for a Comprehensive Profile

The assessment of the BBB permeability of a novel compound such as 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol requires a multi-faceted approach. By integrating data from in silico predictions, in vitro assays, and in vivo studies, researchers can build a comprehensive profile of the compound's ability to cross the BBB. This systematic evaluation is crucial for making informed decisions in the drug development pipeline for CNS therapeutics.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Tajes, M., et al. (2014). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Applied Toxicology, 34(11), 1235-1246.
  • Visikol. (2023). Revolutionizing Drug Discovery with In Vitro BBB Permeability Assay. [Link]

  • IRBM. BBB Assay Service. [Link]

  • Basu, A., & B-Rao, C. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 13(1), 57-69.
  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Avdeef, A., et al. (2016). Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. Pharmaceutical Research, 33(9), 2074-2097.
  • Neuhoff, S., et al. (2013). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology, 945, 179-195.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • de Lange, E. C. (2000). The Use of Microdialysis in CNS Drug Delivery Studies. Pharmacokinetic Perspectives and Results With Analgesics and Antiepileptics. Clinical Pharmacokinetics, 39(6), 431-447.
  • Reiss, Y., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162).
  • Li, P., & Bartlett, M. G. (2015). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 7(18), 7439-7451.
  • Technology Networks. PAMPA Permeability Assay. [Link]

  • van der Zanden, S. Y., et al. (2024). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry.
  • Li, P., & Bartlett, M. G. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Semantic Scholar. [Link]

  • BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]

  • Patsnap Synapse. (2025). What characteristics of compounds cross the blood-brain barrier?. [Link]

  • Technology Networks. Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. [Link]

  • Cambridge MedChem Consulting. Brain Penetration. [Link]

  • Shannon, R. J., et al. (2013). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. Fluids and Barriers of the CNS, 10(1), 1.
  • Tempo Bioscience. (2023). Sources of cells for modeling the human BBB — 4 considerations. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • ResearchGate. In Vitro Assays for Assessing BBB Permeability. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Mattek. Blood Brain Barrier Permeability Assay. [Link]

  • Dichiara, M., et al. (2022). Tuning Properties for Blood–Brain Barrier (BBB) Permeation: A Statistics-Based Analysis. Molecules, 27(19), 6523.
  • de Lange, E. C., et al. (1997). Microdialysis for pharmacokinetic analysis of drug transport to the brain. Advanced Drug Delivery Reviews, 25(1-2), 29-48.
  • Farrall, A., & Wardlaw, J. M. (2009). In vivo methods for imaging blood–brain barrier function and dysfunction. Neuropharmacology, 56(Suppl 1), 229-242.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Reiss, Y., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132), 57038.
  • Semantic Scholar. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. [Link]

  • Veszelka, S., et al. (2018). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. In Blood-Brain Barrier. IntechOpen.
  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. [Link]

  • Wang, Y., et al. (2019). A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue.
  • Taylor & Francis Online. (2018). LC/MS/MS in Drug Development: Targeting the Brain. [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

Sources

Methodological & Application

Application Note: Synthesis Route and Protocol for 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Pharmacological Significance

The strategic introduction of fluorine atoms into the catecholamine scaffold profoundly alters the physicochemical properties, metabolic stability, and receptor subtype selectivity of neurotransmitter analogues[1]. The target compound, 4-(2-amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol (commonly referred to as 3,5-difluoronorepinephrine), is a highly valuable pharmacological probe.

Fluorination at the 3- and 5-positions modulates the pKa of the catechol hydroxyls, alters the hydrogen-bond donating capacity of the benzylic alcohol, and can fundamentally shift the agonistic profile between α- and β-adrenergic receptors[2]. Furthermore, the steric and electronic shielding provided by the fluorine atoms offers increased resistance to degradation by Catechol-O-methyltransferase (COMT), making this analogue critical for developing brain-permeable, G protein-biased adrenergic agonists[3].

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 3,5-difluoronorepinephrine relies on a modified Arterial-Stolz pathway, optimized for electron-deficient fluoroaromatics[4]. As a Senior Application Scientist, I must emphasize the critical causality behind the sequence of experimental steps:

  • Regioselective Friedel-Crafts Acylation: During the acylation of 1,2-dimethoxy-3,5-difluorobenzene, the acylium ion preferentially attacks position 4. Despite being flanked by two fluorine atoms, the steric bulk of fluorine (van der Waals radius 1.47 Å) is significantly smaller than that of the methoxy group at position 1. Thus, position 4 is kinetically and thermodynamically favored over position 6.

  • Strategic Ether Cleavage: A common pitfall in catecholamine synthesis is attempting demethylation after the ketone has been reduced. Performing the BBr3​ -mediated ether cleavage on the adrenalone (ketone) intermediate prevents BBr3​ -induced benzylic bromination or elimination. The ketone is highly stable to these harsh Lewis acidic conditions.

  • Orthogonal Global Reduction: The final step utilizes catalytic hydrogenation ( H2​ , Pd/C) to simultaneously reduce the ketone to the benzylic alcohol and cleave the N-benzyl protecting group. Aryl C–F bonds are highly stable to standard Pd/C hydrogenation, ensuring the fluorines remain intact[4].

Synthesis A 3,5-Difluoro-1,2- dimethoxybenzene B Chloroketone Intermediate A->B ClCH2COCl AlCl3 C N-Benzyl Adrenalone B->C Benzylamine MeCN D Demethylated Adrenalone C->D BBr3 DCM (-78°C) E 3,5-Difluoro- norepinephrine D->E H2, Pd/C MeOH/HCl

Figure 1: Four-step convergent synthesis of 3,5-difluoronorepinephrine.

Step-by-Step Experimental Protocols

Caution: All reactions should be performed in a well-ventilated fume hood. BBr3​ and 2-chloroacetyl chloride are highly corrosive and moisture-sensitive.

Step 1: Synthesis of 2-Chloro-1-(2,6-difluoro-3,4-dimethoxyphenyl)ethan-1-one
  • Preparation: Dissolve 1,2-dimethoxy-3,5-difluorobenzene (10.0 g, 57.4 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.

  • Acylation: Add 2-chloroacetyl chloride (7.78 g, 68.9 mmol, 1.2 eq) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride ( AlCl3​ , 19.1 g, 143.5 mmol, 2.5 eq) in small portions over 30 minutes to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Workup: Carefully pour the mixture over crushed ice (200 g) containing 1M HCl (50 mL). Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the chloroketone intermediate.

Step 2: Synthesis of 2-(Benzylamino)-1-(2,6-difluoro-3,4-dimethoxyphenyl)ethan-1-one
  • Preparation: Dissolve the crude chloroketone (10.0 g, 39.9 mmol) in anhydrous acetonitrile (80 mL).

  • Amination: Add benzylamine (10.7 g, 100 mmol, 2.5 eq). The excess benzylamine acts as both the nucleophile and the acid scavenger.

  • Propagation: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate (100 mL) and water (50 mL). Extract the organic layer, wash with water, dry over MgSO4​ , and concentrate to yield the N-benzyl adrenalone derivative.

Step 3: Synthesis of 2-(Benzylamino)-1-(2,6-difluoro-3,4-dihydroxyphenyl)ethan-1-one (Demethylation)
  • Preparation: Dissolve the N-benzyl intermediate (10.0 g, 31.1 mmol) in anhydrous DCM (150 mL) and cool to -78 °C (dry ice/acetone bath) under argon.

  • Cleavage: Dropwise, add a 1.0 M solution of Boron tribromide ( BBr3​ ) in DCM (125 mL, 125 mmol, 4.0 eq) over 1 hour.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench: Re-cool the flask to -78 °C and carefully quench by the dropwise addition of anhydrous methanol (30 mL).

  • Isolation: Concentrate the mixture to dryness. The resulting solid is the hydrobromide salt of the demethylated adrenalone, which can be used directly in the next step.

Step 4: Global Reduction to 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol
  • Preparation: Dissolve the demethylated intermediate (5.0 g, 13.4 mmol) in methanol (50 mL). Add 1M HCl (15 mL) to ensure the amine remains protonated, preventing catalyst poisoning.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.5 g) carefully under a stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir vigorously under a hydrogen atmosphere (40 psi) at room temperature for 6–8 hours[1].

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with additional methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude hydrochloride salt from ethanol/diethyl ether to yield the pure racemic 3,5-difluoronorepinephrine. (Note: For enantioselective synthesis of the (R)-isomer, a catalytic enantioselective oxazaborolidine reduction can be substituted at the ketone reduction stage[2]).

Analytical & Quantitative Data

Table 1: Expected Reaction Parameters and Yields

StepIntermediate / ProductAppearanceExpected YieldKey NMR Shifts ( δ , ppm)ESI-MS (m/z)
1 ChloroketonePale yellow solid80–85%4.65 (s, 2H, CH2​Cl ), 3.95 (s, 6H, OCH3​ )251.0 [M+H]+
2 N-Benzyl AdrenaloneViscous oil85–90%7.2–7.4 (m, 5H, Ar-H), 3.85 (s, 2H, CH2​N )322.1 [M+H]+
3 Demethylated AdrenaloneOff-white solid88–92%9.5 (br s, 2H, OH), 4.2 (s, 2H, CH2​N )294.1 [M+H]+
4 3,5-Difluoronorepinephrine White crystalline solid90–95%4.85 (dd, 1H, CH-OH), 2.90 (m, 2H, CH2​NH2​ )206.0 [M+H]+

Receptor Interaction & Signaling Dynamics

Fluorine substitution significantly impacts the binding affinity of norepinephrine analogues to adrenergic receptors. While native norepinephrine acts as a non-selective agonist, fluorination alters the electronic landscape of the catechol ring, influencing the downstream G-protein coupled receptor (GPCR) cascade[3].

Pathway Ligand 3,5-Difluoronorepinephrine Receptor Adrenergic Receptors (α/β Subtypes) Ligand->Receptor Receptor Binding G_prot G-Protein Activation Receptor->G_prot Conformational Shift Effector Adenylyl Cyclase G_prot->Effector Signal Transduction Response Cellular Response (cAMP Flux) Effector->Response Secondary Messenger

Figure 2: Adrenergic signaling pathway modulated by fluorinated catecholamines.

References

1.[4] Synthesis and EPR investigations of fluorocatecholamines Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)4

2.[1] Syntheses of (R)- and (S)-2- and 6-fluoronorepinephrine and (R)- and (S)-2- and 6-fluoroepinephrine: effect of stereochemistry on fluorine-induced adrenergic selectivities PubMed (nih.gov) 1

3.[2] Syntheses of (R)- and (S)-2- and 6-Fluoronorepinephrine and (R)- and (S)-2- and 6-Fluoroepinephrine: Effect of Stereochemistry on Fluorine-Induced Adrenergic Selectivities ACS Publications 2

4. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives ResearchGate

5.[3] Discovery of novel brain permeable and G protein-biased beta-1 adrenergic receptor partial agonists for the treatment of neurocognitive disorders PMC (nih.gov) 3

Sources

Application Note: Cell Culture Assay Protocols Using 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

In the development of G protein-coupled receptor (GPCR) therapeutics, distinguishing true receptor-mediated signaling from non-specific cellular interactions is a critical hurdle. The compound 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is a highly specialized structural probe designed to solve this exact problem in adrenergic receptor (AR) assays.

Nomenclature Bridge: In IUPAC nomenclature, the catechol hydroxyls are designated at positions 1 and 2, placing the ethanolamine side chain at position 4. Consequently, the fluorines at positions 3 and 5 correspond exactly to the 2- and 6-positions in traditional pharmacological catecholamine numbering. Thus, this compound is universally recognized in scientific literature as 2,6-difluoronorepinephrine (2,6-F₂-NE) .

The Mechanistic Rationale

Endogenous norepinephrine (NE) activates both α- and β-adrenergic receptors. Extensive structure-activity relationship (SAR) studies have demonstrated a strict spatial and electronic requirement for receptor binding:

  • 2-Fluoro substitution disrupts the hydrogen-bonding network required for α-AR activation.

  • 6-Fluoro substitution creates a steric clash within the binding pocket of the β-AR.

By combining these modifications, 2,6-F₂-NE becomes a sterically and electronically constrained analog that is completely inactive at both receptor classes [1]. This makes it an indispensable negative structural control . Unlike simple vehicle controls (which only account for solvent effects), 2,6-F₂-NE shares the exact lipophilicity, molecular weight, and oxidation potential of endogenous NE. Its use guarantees a self-validating assay system: any signal generated by 2,6-F₂-NE indicates a non-receptor-mediated artifact.

Mandatory Visualization: Assay Workflow & Logic

G cluster_ligands Ligand Treatment cluster_receptors Adrenergic Receptors (Cell Membrane) cluster_signals Intracellular Readouts NE Norepinephrine (NE) (Endogenous Agonist) AlphaAR α-Adrenergic Receptor (Gq-coupled) NE->AlphaAR High Affinity BetaAR β-Adrenergic Receptor (Gs-coupled) NE->BetaAR High Affinity DiFNE 2,6-Difluoronorepinephrine (Negative Control) Rejection Binding Pocket Rejection (Steric/Electronic Clash) DiFNE->Rejection Inactive Analog Ca2 Intracellular Ca²⁺ Release (Fluo-4 Assay) AlphaAR->Ca2 cAMP cAMP Accumulation (Luminescence Assay) BetaAR->cAMP Rejection->AlphaAR No Activation Rejection->BetaAR No Activation NoSignal Baseline Signal (Validates Specificity) Rejection->NoSignal

Workflow of adrenergic receptor assays using 2,6-F2-NE as a negative structural control.

Quantitative Data: Expected Pharmacological Profiles

To properly interpret assay results, researchers must benchmark their findings against the established pharmacological profile of 2,6-F₂-NE [1].

LigandTarget ReceptorExpected Affinity (Kᵢ)Expected Potency (EC₅₀)Functional Outcome
Norepinephrine (NE) α-Adrenergic (Gq)High (~1–10 µM)High (~10–100 nM)Full Agonist
Norepinephrine (NE) β-Adrenergic (Gs)High (~1–10 µM)High (~10–100 nM)Full Agonist
2,6-F₂-NE α-Adrenergic (Gq)>100 µMN/A (No activation)Inactive / Negative Control
2,6-F₂-NE β-Adrenergic (Gs)>100 µMN/A (No activation)Inactive / Negative Control

Experimental Protocols

Protocol 1: Functional cAMP Accumulation Assay (β-Adrenergic Receptor)

This protocol utilizes a luminescence-based cAMP biosensor to validate the lack of Gs-coupled β-AR activation by 2,6-F₂-NE compared to the endogenous agonist [2].

Causality & Rationale: GPCR assays are highly susceptible to false positives caused by auto-oxidation of catecholamines or non-specific membrane perturbations. By testing 2,6-F₂-NE in parallel with NE, you create a self-validating system. If a signal is observed with 2,6-F₂-NE, it immediately flags an assay artifact (e.g., off-target adenylyl cyclase activation). Furthermore, the mandatory inclusion of IBMX (a phosphodiesterase inhibitor) ensures that a lack of signal from 2,6-F₂-NE is genuinely due to a failure in cAMP production, rather than rapid downstream degradation [3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the β₂-AR and a luminescent cAMP biosensor (e.g., GloSensor™) at a density of 1×104 cells/well in a white, solid-bottom 384-well microplate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Biosensor Loading: Aspirate the culture media and replace it with 20 µL of Assay Buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4) containing 2% v/v d-Luciferin substrate. Incubate for 2 hours at room temperature in the dark to allow intracellular equilibration.

  • Ligand Preparation: Prepare 10-point serial dilutions (10 pM to 10 µM) of NE (positive control) and 2,6-F₂-NE (negative control) in Assay Buffer supplemented with 0.5 mM IBMX .

  • Treatment & Readout: Add 5 µL of the prepared ligands to the respective wells. Immediately transfer the plate to a microplate luminometer and record luminescence continuously for 45 minutes to capture the peak cAMP accumulation kinetics.

Protocol 2: Intracellular Calcium Mobilization Assay (α-Adrenergic Receptor)

This protocol measures Gq-coupled α₁-AR activation via the fluorescent calcium indicator Fluo-4 AM.

Causality & Rationale: The α₁-AR couples to the Gq pathway, triggering the release of intracellular calcium from the endoplasmic reticulum. Fluo-4 AM is utilized because its esterified form easily permeates the cell membrane; once inside, intracellular esterases cleave the AM group, trapping the active fluorophore. The addition of Probenecid is strictly required in this protocol to inhibit organic anion transporters. Without Probenecid, the cleaved dye is rapidly extruded from the cell, leading to a high extracellular background that would mask the precise baseline validation provided by the 2,6-F₂-NE negative control.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the α₁-AR at 2×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Remove the media and add 100 µL of Dye Loading Buffer (HBSS, 20 mM HEPES, 4 µM Fluo-4 AM, and 2.5 mM Probenecid , pH 7.4). Incubate for 60 minutes at 37°C.

  • Washing: Carefully aspirate the dye and wash the cells three times with 100 µL of Wash Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid) to eliminate extracellular background fluorescence.

  • Baseline Measurement: Place the plate in a fluorescent imaging plate reader (FLIPR) or equivalent kinetic reader. Record baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds.

  • Ligand Injection: Automatically inject 25 µL of NE or 2,6-F₂-NE (final concentration range: 1 nM to 10 µM) and continuously record fluorescence for an additional 120 seconds to capture the transient calcium spike.

References

  • Chen, G. T., King, M., Gusovsky, F., Creveling, C. R., Daly, J. W., Chen, B. H., Nie, J. Y., & Kirk, K. L. (1993). Syntheses of 2,5- and 2,6-difluoronorepinephrine, 2,5-difluoroepinephrine, and 2,6-difluorophenylephrine: effect of disubstitution with fluorine on adrenergic activity. Journal of Medicinal Chemistry, 36(24), 3947-3955.[Link]

  • Ku, S., et al. (2024). A cAMP-biosensor-based assay for measuring plasma arginine–vasopressin levels. Scientific Reports.[Link]

  • Roeckel, L. A., et al. (2018). cAMP accumulation assay. Bio-protocol. [Link]

Application Note: Preparation of Stable Stock Solutions of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, validated protocol for the preparation, storage, and handling of stable stock solutions of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol, a difluorinated analog of norepinephrine. Due to the inherent instability of its catechol moiety, which is highly susceptible to autoxidation, specialized procedures are required to ensure the purity, concentration, and long-term stability of its solutions for reproducible experimental results. This guide outlines the chemical basis for its degradation, offers step-by-step protocols for preparing both aqueous and anhydrous stock solutions, and details best practices for validation, storage, and troubleshooting.

Introduction: The Challenge of Catechol Stability

4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is a valuable research compound, structurally analogous to the endogenous neurotransmitter norepinephrine. The strategic placement of two fluorine atoms on the catechol ring modifies its electronic properties, potentially altering its metabolic stability and receptor-binding profile.[1][2]

The primary challenge in working with this and other catechol-containing molecules is their propensity for oxidation.[3] The benzene-1,2-diol (catechol) group can be easily oxidized, especially at neutral or alkaline pH, to form highly reactive o-quinones.[4][5] This process, known as autoxidation, is accelerated by oxygen, light, and trace metal ions.[6] The resulting quinones can then polymerize, leading to a visible discoloration of the solution (typically pink to brown) and a loss of the compound's biological activity.[4] Therefore, maintaining the compound in its reduced, stable form is critical for experimental validity.

This application note provides a robust methodology to mitigate these degradation pathways, ensuring the integrity of the prepared stock solutions.

Chemical Properties and Stability Considerations

A foundational understanding of the compound's properties is essential for its proper handling.

PropertyValueSource
IUPAC Name 4-(2-amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol-
Synonyms 3,5-Difluoronorepinephrine-
Molecular Formula C₈H₉F₂NO₃-
Molecular Weight 205.16 g/mol -
Structure A catechol ring with a (2-amino-1-hydroxyethyl) side chain, and fluorine atoms at positions 3 and 5 of the ring.-

The key to stability lies in controlling the chemical environment to disfavor oxidation. The two primary strategies are:

  • Lowering pH: In acidic conditions (pH 2-5), the catechol hydroxyl groups are protonated, which significantly reduces their susceptibility to oxidation.[7][8]

  • Excluding Oxygen & Chelating Metals: Removing dissolved oxygen from solvents and using antioxidants or chelating agents can effectively halt the initiation of oxidation reactions.[9][10]

The Mechanism of Catechol Autoxidation

Understanding the degradation pathway allows for targeted intervention. The process is a multi-step reaction initiated by the loss of a proton from one of the hydroxyl groups on the catechol ring.

G Catechol Reduced Catechol (Stable) Semiquinone Semiquinone Radical Catechol->Semiquinone - H⁺, - e⁻ (O₂, pH > 7) Quinone o-Quinone (Reactive, Colored) Semiquinone->Quinone - H⁺, - e⁻ Polymer Polymerized Products (Degraded) Quinone->Polymer Polymerization

Caption: Simplified pathway of catechol autoxidation to reactive quinones and polymers.

Materials and Reagents

  • 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol powder

  • HPLC-grade or ultrapure water (e.g., Milli-Q®)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Hydrochloric Acid (HCl), 0.1 M solution

  • L-Ascorbic acid (optional, as antioxidant)[9]

  • Analytical balance

  • Sterile, amber glass vials or polypropylene cryovials[11]

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Sonicator or inert gas (Argon or Nitrogen) for degassing

Safety Precaution: Always handle the dry powder and concentrated solutions in a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[13][14]

Protocol 1: Preparation of Aqueous Stock Solutions (10 mM)

This is the recommended protocol for most cell-based and biochemical assays where an acidic, aqueous solution is tolerable. The inclusion of an acid is the primary stabilizing agent.

Preparation of Acidified Solvent
  • Prepare a 0.01 M HCl solution by diluting a 0.1 M HCl stock solution 1:10 with HPLC-grade water.

  • Degas the solvent to remove dissolved oxygen. This can be achieved by either:

    • Sparging: Bubble argon or nitrogen gas through the solvent for 15-20 minutes.

    • Sonication: Place the solvent in a sonicator bath under vacuum for 15-20 minutes.

Reconstitution Workflow

Caption: Workflow for preparing a 10 mM aqueous stock solution.

Step-by-Step Method
  • Weighing: In a chemical fume hood, carefully weigh 2.05 mg of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol powder into a pre-labeled amber vial.[11]

  • Dissolution: Add approximately 900 µL of the degassed 0.01 M HCl solvent to the vial.[15]

  • Mixing: Gently vortex the solution until the powder is completely dissolved.[11] The solution should be clear and colorless.

  • Final Volume: Adjust the final volume to exactly 1.0 mL with the degassed 0.01 M HCl to achieve a final concentration of 10 mM.

  • Aliquoting: Immediately dispense small working volumes (e.g., 10-50 µL) into pre-labeled, amber polypropylene cryovials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C, protected from light.[11][16]

Note on Antioxidants: For applications highly sensitive to oxidation, 0.1% w/v L-Ascorbic acid can be added to the 0.01 M HCl solvent before degassing.[9] While effective, be aware that ascorbic acid can interfere with certain assays, particularly those using electrochemical detection.[9][17]

Protocol 2: Preparation of Anhydrous Stock Solutions (e.g., DMSO)

This protocol is for applications where water or acidic pH must be avoided. DMSO solutions are less prone to pH-dependent oxidation but are highly hygroscopic and require careful handling.

  • Weighing: Weigh 2.05 mg of the compound into a sterile, amber glass vial equipped with a screw cap containing an inert liner (e.g., PTFE).

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex until the compound is fully dissolved.

  • Aliquoting & Storage: Aliquot into appropriate vials and store at -80°C with desiccant to protect from moisture.

Validation and Quality Control

The stability and concentration of the stock solution should be periodically verified, especially for long-term studies.

MethodPurposeExpected Result
Visual Inspection Rapid check for degradation.Solution should remain clear and colorless. Any pink or brown tint indicates oxidation.
UV-Vis Spectroscopy Semi-quantitative check for quinone formation.A stable solution should show no significant absorbance increase in the ~300-400 nm range where quinones absorb.
HPLC-UV/MS Gold standard for purity and concentration.A single, sharp peak corresponding to the parent mass. Purity should remain >98% for at least 6 months when stored at -80°C.[18][19]

Proper Handling and Use

  • Thawing: Thaw aliquots quickly in a water bath at room temperature and immediately place on ice.

  • Use: Use the solution immediately after thawing. Do not keep on the bench for extended periods.

  • Freeze-Thaw Cycles: Avoid more than 2-3 freeze-thaw cycles. Discard any unused portion of a thawed aliquot.

  • Dilutions: When preparing working dilutions, use buffers that have been degassed and are ideally at a slightly acidic pH (e.g., pH 6.0-6.5) if the experiment allows.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution
Solution turns pink/brown upon preparation. 1. Solvent was not degassed.2. pH is neutral or basic.3. Contamination with metal ions.1. Remake solution using freshly degassed, acidified solvent.2. Ensure solvent is acidic (pH < 5).3. Use high-purity water and acid; consider adding a chelator like EDTA if metal contamination is suspected.
Precipitate forms upon freezing. 1. Concentration exceeds solubility limit in the chosen solvent system.1. Prepare a more dilute stock solution.2. For aqueous stocks, ensure the compound is fully dissolved before freezing.
Loss of biological activity over time. 1. Gradual oxidation despite precautions.2. Frequent freeze-thaw cycles.1. Verify purity by HPLC.2. Prepare smaller, single-use aliquots.3. Store at -80°C instead of -20°C for longer-term stability.[16]

References

  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Available at: [Link]

  • Yu, J., et al. (2013). pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion. Journal of the American Chemical Society. Available at: [Link]

  • Grand Valley State University. (2015, March 2). Oxidizers - Lab Safety. Available at: [Link]

  • Li, Y., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Available at: [Link]

  • Zhang, H., et al. (2016). Characterizing the Effect of pH and Molecular Structure on the Reactions of Catechol and Hydroquinone with Birnessite. Environmental Science & Technology. Available at: [Link]

  • Hugh, D., et al. (1987). Ascorbic acid as an antioxidant in measurements of catecholamines in plasma. Clinical Chemistry. Available at: [Link]

  • University of Alberta AFNS Safety. Oxidizing Agents. Available at: [Link]

  • Li, Y., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Available at: [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - Oxidizing Chemicals. Available at: [Link]

  • Yu, J., et al. (2013). pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion. RSC Publishing. Available at: [Link]

  • Tsunoda, M. (2006). Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. Analytical Sciences. Available at: [Link]

  • SA Health. (2021). Noradrenaline (norepinephrine) - SA Neonatal Medication Guidelines. Available at: [Link]

  • Japanese Pharmacopoeia. Official Monographs for Part I / Norepinephrine. Available at: [Link]

  • Raza, A., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules. Available at: [Link]

  • Liu, Y., et al. (2018). A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. Journal of Visualized Experiments. Available at: [Link]

  • PubChem. 4-(2-Amino-1-hydroxyethyl)-5-fluoro-1,2-benzenediol. Available at: [Link]

  • Lee, H., et al. (2016). A simple and rapid analytical method based on solid-phase extraction and liquid chromatography-tandem mass spectrometry for the simultaneous determination of free catecholamines and metanephrines in urine and its application to routine clinical analysis. Annals of Laboratory Medicine. Available at: [Link]

  • Wierer, M., et al. (2021). Standardized Solutions of Catecholamines in Intensive Care Medicine: Application, Safety and Economic Aspects. Journal of Clinical Medicine. Available at: [Link]

  • Queensland Ambulance Service. Drug Therapy Protocols: Noradrenaline (norepinephrine). Available at: [Link]

  • Gourdain, P., et al. (2020). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. PLOS ONE. Available at: [Link]

  • Allwood, M.C., et al. (1991). The stability of four catecholamines in 5% glucose infusions. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]

  • Prinzen, F.W., et al. (1984). Stability of human plasma catecholamines. Clinical Chemistry. Available at: [Link]

  • ALPCO. Catecholamine ELISA Kit Manual. Available at: [Link]

  • Dillon, P.F., et al. (2004). Antioxidant-independent ascorbate enhancement of catecholamine-induced contractions of vascular smooth muscle. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Różanowska, M., et al. (2022). Antiradical Activity of Dopamine, L-DOPA, Adrenaline, and Noradrenaline in Water/Methanol and in Liposomal Systems. The Journal of Organic Chemistry. Available at: [Link]

  • PlantaeDB. 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol. Available at: [Link]

  • Alt, D.C., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Alt, D.C., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Adachi, S., et al. (2012). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

  • Wassenberg, J., et al. (2019). Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future. International Journal of Molecular Sciences. Available at: [Link]

  • PubChemLite. 4-(2-(benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol. Available at: [Link]

  • Wang, W., et al. (2021). An Unrecognized Fundamental Relationship between Neurotransmitters: Glutamate Protects against Catecholamine Oxidation. Antioxidants. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

Sources

Application Notes and Protocols for the Extraction of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the extraction of 4-(2-amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol, a fluorinated norepinephrine analog, from common biological matrices such as plasma, urine, and tissue homogenates. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, offering a comparative analysis of various extraction techniques including Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)/Supported Liquid Extraction (SLE). Each protocol is presented with step-by-step instructions, supported by scientific principles and troubleshooting guidance to ensure robust and reproducible results for downstream analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: Understanding the Analyte and the Challenge

4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is a catecholamine analog structurally similar to the endogenous neurotransmitter norepinephrine.[1][2] The presence of two fluorine atoms on the catechol ring significantly alters its physicochemical properties, which in turn influences its behavior during sample preparation.[3][4] Like its parent compound, this analyte is a small, polar molecule containing a catechol group (cis-diol) and a primary amine. These functional groups make it highly water-soluble and prone to oxidation, presenting a unique set of challenges for its efficient extraction from complex biological matrices.

The primary goals of any extraction method for this analyte are to:

  • Efficiently remove interfering endogenous substances like proteins, phospholipids, and salts.

  • Concentrate the analyte to achieve the desired sensitivity in subsequent analyses.[5]

  • Minimize analyte degradation and loss during the extraction process.

  • Ensure reproducibility and high recovery.

This guide will explore the most effective strategies to meet these goals, grounded in the specific chemistry of the analyte.

Physicochemical Properties: The Key to Method Selection

The extraction strategy is dictated by the analyte's chemical properties, primarily its acidity/basicity (pKa) and lipophilicity (logP).

  • pKa: The amine group in the side chain imparts a basic character to the molecule. The pKa of norepinephrine's amino group is approximately 8.85.[6] Fluorination of the aromatic ring is known to decrease the pKa of nearby functional groups due to the strong electron-withdrawing nature of fluorine.[3][4] Therefore, the pKa of 4-(2-amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is expected to be slightly lower than that of norepinephrine. This means that at physiological pH (~7.4), the amine group will be predominantly protonated (positively charged), a crucial factor for ion-exchange based extraction methods.

  • logP/logD: Norepinephrine is a highly polar molecule with poor lipid solubility.[6] Fluorination can have a complex effect on lipophilicity; while it increases the hydrophobic surface area, it also increases the molecule's overall polarity.[7] The introduction of fluorine atoms to the catechol ring will likely result in a modest change in the octanol-water partition coefficient (logP). The pH-dependent distribution coefficient (logD) will be significantly influenced by the pKa, with the molecule being more hydrophilic at pH values where it is ionized.

These properties suggest that extraction methods suitable for polar, basic compounds will be most effective.

Comparative Overview of Extraction Methodologies

The choice of extraction technique represents a trade-off between simplicity, selectivity, recovery, and throughput. We will discuss three primary methods: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid/Supported Liquid Extraction (LLE/SLE).

Method Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent or acid to denature and precipitate proteins.Simple, fast, low cost, high throughput compatible.Non-selective (co-extracts phospholipids, salts), leads to significant matrix effects, analyte can be lost in the pellet.Rapid screening, high concentration samples, when matrix effects can be managed chromatographically.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.High selectivity, high concentration factor, clean extracts, reduced matrix effects, can be automated.More complex method development, higher cost per sample, can be lower throughput than PPT.Low concentration samples, methods requiring high sensitivity and accuracy, removal of specific interferences.
Liquid-Liquid Extraction (LLE) / Supported Liquid Extraction (SLE) Analyte partitions between two immiscible liquid phases based on its relative solubility.High recovery for certain analytes, can provide very clean extracts.Can be labor-intensive (LLE), emulsion formation (LLE), requires larger solvent volumes, difficult to automate (LLE). SLE simplifies the process and is automatable.When high specificity is needed and SPE is not optimal, SLE is a good high-throughput alternative to LLE.[8][9]

Detailed Protocols and Application Notes

Method 1: Protein Precipitation (PPT)

Causality: This is the simplest and fastest approach. It works by adding a large excess of a water-miscible organic solvent (like acetonitrile) or a strong acid (like trichloroacetic acid) to the sample. This disrupts the solvation of proteins, causing them to denature and precipitate out of the solution, while the small molecule analyte remains in the supernatant.

When to Use: PPT is ideal for initial method development, high-throughput screening, or when analyzing samples where the analyte concentration is relatively high. While fast, it is the "dirtiest" method, often leading to significant ion suppression in LC-MS/MS due to co-extracted phospholipids.[10]

Protocol 3.1.1: Acetonitrile Precipitation for Plasma/Serum

Materials:

  • Plasma or Serum Sample

  • Ice-cold Acetonitrile (ACN) containing an appropriate internal standard

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 300-400 µL of ice-cold ACN (a 3:1 or 4:1 ratio of solvent to sample is common).

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.

  • Reconstitute the residue in a volume of mobile phase A (e.g., 100 µL) suitable for LC-MS/MS injection.

Self-Validation & Trustworthiness:

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability in recovery and matrix effects.

  • Recovery Check: To assess analyte loss, compare the peak area of an analyte spiked into the sample before precipitation with one spiked into the supernatant of a blank matrix after precipitation.

  • Matrix Effect Evaluation: The matrix effect can be quantified by comparing the peak area of an analyte spiked into the final extract of a blank matrix with the peak area of the analyte in a neat solution at the same concentration.[11]

Method 2: Solid-Phase Extraction (SPE)

Causality: SPE offers a significant improvement in cleanliness over PPT by utilizing specific chemical interactions between the analyte and a solid sorbent. For a polar, basic compound like 4-(2-amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol, a mixed-mode cation exchange sorbent is ideal. This sorbent possesses both reversed-phase (hydrophobic) and cation-exchange (ionic) properties.[12] The protocol involves adjusting the sample pH to ensure the analyte's amine group is protonated (positively charged), allowing it to bind to the negatively charged cation-exchange functional groups on the sorbent. Hydrophobic interferences can be washed away with organic solvents, and other polar interferences with aqueous buffers. Finally, the analyte is eluted by changing the pH to neutralize the amine group, breaking the ionic bond.

When to Use: SPE is the preferred method for bioanalytical studies requiring high sensitivity (low limits of quantification), accuracy, and precision, as it provides cleaner extracts and higher concentration factors.[5]

Protocol 3.2.1: Mixed-Mode Cation Exchange SPE for Plasma or Urine

Materials:

  • Mixed-Mode Strong or Weak Cation Exchange SPE Cartridge (e.g., polymer-based with sulfonic acid or carboxylic acid functional groups)

  • Plasma or Urine Sample

  • Acidic solution (e.g., 2% Formic Acid or Phosphoric Acid)

  • Wash Solvents: Acidified water, Methanol (MeOH)

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (or another basic organic mixture)

  • SPE Vacuum Manifold or Positive Pressure Processor

Procedure:

  • Sample Pre-treatment:

    • Plasma: Dilute 200 µL of plasma 1:1 with 2% formic acid. Vortex to mix.

    • Urine: Centrifuge 500 µL of urine to remove particulates. Add 50 µL of internal standard solution and 500 µL of 2% formic acid. Vortex to mix.

  • Condition: Condition the SPE cartridge with 1 mL of MeOH, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of MeOH. Dry the sorbent completely under vacuum for 2-5 minutes.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in MeOH into a clean collection tube.

  • Dry-down and Reconstitute: Evaporate the eluate to dryness under nitrogen at ≤ 40°C. Reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.

Experimental Workflow: Mixed-Mode Cation Exchange SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Elution Sample Biological Sample (Plasma/Urine) Pretreat Pre-treatment (Acidify to pH < pKa-2) Sample->Pretreat Ensure Analyte is Cationic Load 3. Load Sample Pretreat->Load Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Waste1 Wash1->Waste1 Polar Interferences Elute 6. Elute (Basic Organic Solvent) Wash2->Elute Waste2 Wash2->Waste2 Non-polar Interferences Dry Evaporate Elute->Dry Recon Reconstitute Dry->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Workflow for Mixed-Mode Cation Exchange Solid-Phase Extraction.

Method 3: Supported Liquid Extraction (SLE)

Causality: SLE is a modern alternative to traditional LLE that eliminates common issues like emulsion formation and is easily automated.[8][13] The aqueous sample is loaded onto a solid, inert diatomaceous earth support. It spreads out, creating a large surface area. A water-immiscible organic solvent is then passed through the support. The analyte, based on its partition coefficient, moves from the immobilized aqueous phase into the organic solvent, which is then collected. For our polar analyte, pH adjustment of the aqueous sample is critical to neutralize the amine group, increasing its lipophilicity and promoting its extraction into the organic phase.

When to Use: SLE is an excellent choice for achieving clean extracts comparable to LLE but with the throughput and convenience of an SPE-like workflow. It is particularly effective at removing phospholipids and salts.

Protocol 3.3.1: Supported Liquid Extraction for Plasma or Urine

Materials:

  • SLE 96-well plate or cartridges

  • Plasma or Urine Sample

  • Aqueous Buffer (e.g., 0.5 M Ammonium Hydroxide, to adjust pH > pKa+2)

  • Water-immiscible Extraction Solvent (e.g., Methyl-tert-butyl ether (MTBE) or Ethyl Acetate)

  • SLE Processor (Vacuum or Positive Pressure)

Procedure:

  • Sample Pre-treatment:

    • Dilute 100 µL of plasma or urine 1:1 with 100 µL of 0.5 M ammonium hydroxide. This raises the pH to deprotonate the analyte's amine group, making it more non-polar.

    • Vortex briefly to mix.

  • Load: Load the 200 µL of the pre-treated sample onto the SLE sorbent. Apply a short pulse of vacuum or positive pressure (2-5 seconds) to initiate the flow.

  • Equilibrate: Wait for 5 minutes. This allows the aqueous sample to fully absorb and spread over the support material.

  • Elute: Add 900 µL of the extraction solvent (e.g., MTBE) and allow it to percolate through the sorbent bed via gravity for 5 minutes.

  • Final Elution: Apply a gentle vacuum or positive pressure for 10-30 seconds to push the remaining solvent through.

  • Dry-down and Reconstitute: Evaporate the collected eluate to dryness under nitrogen at ≤ 40°C. Reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.

Downstream Analysis: LC-MS/MS Method Parameters

A robust LC-MS/MS method is essential for the selective and sensitive quantification of the analyte.

Liquid Chromatography
  • Column Chemistry: Due to the polar nature of the analyte, standard C18 columns may provide insufficient retention. Consider using a column with alternative selectivity, such as:

    • Pentafluorophenyl (PFP): Offers multiple retention mechanisms including hydrophobic, pi-pi, and dipole-dipole interactions, which are effective for catecholamines.[9][14]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for retaining very polar compounds.

  • Mobile Phase:

    • Aqueous (A): Water with 0.1-0.2% Formic Acid or 5-10 mM Ammonium Formate to ensure good peak shape and ionization efficiency.

    • Organic (B): Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient: A typical gradient would start with a high aqueous percentage (e.g., 95-98% A) and ramp up to a high organic percentage to elute the analyte and wash the column.

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal, as the primary amine is readily protonated.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. For method development, start with transitions analogous to norepinephrine and optimize. The protonated molecule [M+H]+ will be the precursor ion (Q1). The product ions (Q3) will result from characteristic fragmentation, such as the loss of water or the cleavage of the ethylamine side chain.

Example Starting MRM Transitions (Hypothetical - requires optimization):

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z (Quantifier) Product Ion (Q3) m/z (Qualifier) Collision Energy (eV)
Norepinephrine170.1152.1107.110-20
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol 206.1 Requires empirical determinationRequires empirical determinationRequires optimization

Note: The precursor ion for the difluoro-analog is calculated based on its molecular formula (C8H9F2NO3). Product ions and collision energies must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.[15][16]

Method Validation and Regulatory Compliance

Any bioanalytical method intended for use in regulated studies must be validated according to guidelines from regulatory bodies like the FDA.[17][18] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.[8]

  • Accuracy and Precision: Assessing how close the measured values are to the true value and the reproducibility of the measurements.

  • Calibration Curve: Demonstrating the relationship between instrument response and known analyte concentrations.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of co-eluting matrix components on analyte ionization.[3]

  • Stability: Ensuring the analyte is stable in the biological matrix under various storage conditions and throughout the sample preparation process.

For endogenous compounds or their analogs, validation requires special considerations, such as using a surrogate matrix or charcoal-stripped matrix for calibration standards to avoid interference from any potential endogenous presence.[17]

Conclusion and Recommendations

The successful extraction of 4-(2-amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol from biological matrices is achievable with a well-chosen and optimized protocol.

  • For high-throughput and screening purposes, Protein Precipitation offers a rapid, albeit less clean, solution.

  • For demanding applications requiring high sensitivity and accuracy, Mixed-Mode Cation Exchange Solid-Phase Extraction is the recommended gold standard, providing the cleanest extracts and minimizing matrix effects.

  • Supported Liquid Extraction presents a compelling, automatable alternative that balances the cleanliness of LLE with the throughput of modern sample preparation techniques.

The choice of method should be guided by the specific requirements of the study, including the required limit of quantification, sample volume limitations, and throughput needs. All methods should be coupled with a selective and sensitive LC-MS/MS analysis and must be fully validated according to regulatory standards.

References

  • Kennedy, R. T. (2013). Review of recent advances in analytical techniques for the determination of neurotransmitters.
  • U.S. Food and Drug Administration. (2018).
  • Phenomenex Inc. (2015). Supported Liquid Extraction (SLE)
  • MDPI. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(9), 2686.
  • Bioanalysis Zone. (2018).
  • Biotage. (2015). Catecholamine Analysis.
  • de Jong, W. H. A., et al. (1987). Simple and fast solvent extraction system for selective and quantitative isolation of adrenaline, noradrenaline and dopamine from plasma and urine.
  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS.
  • Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS.
  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. White Paper.
  • Wikipedia. (2024).
  • Deranged Physiology. (2024). Noradrenaline.
  • MDPI. (2019). A Review of Neurotransmitters Sensing Methods for Neuro-Engineering Research. Sensors, 19(21), 4749.
  • Thermo Fisher Scientific. (n.d.). Evaluation of the Analytical Parameters for Sensitive and Robust Quantitative Analysis of Catecholamines in Human Plasma with LC-MS.
  • Phenomenex Inc. (n.d.). Supported Liquid Extraction (SLE)
  • Wikipedia. (2024). Norepinephrine.
  • American Chemical Society. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(2), 1085-1096.
  • Thermo Fisher Scientific. (n.d.). Quantification of Catecholamines and Metanephrines in Urine Using the TSQ Endura Mass Spectrometer for Research Use.
  • LCGC North America. (2013). Supported Liquid Extraction (SLE)
  • MDPI. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(9), 2686.
  • Thermo Fisher Scientific. (n.d.). Supported Liquid Extraction (SLE) User Guide and FAQ.
  • National Institutes of Health. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 62(4), 1638-1688.
  • RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods.
  • Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150.
  • National Institutes of Health. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 92(12), 8459-8466.
  • Sigma-Aldrich. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS.
  • National Institutes of Health. (2022).
  • American Chemical Society. (1979). Strategies for determination of serum or plasma norepinephrine by reverse-phase liquid chromatography. Analytical Chemistry, 51(12), 1906-1910.
  • American Chemical Society. (2011). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097.
  • PubMed. (2019). Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units. Annales Pharmaceutiques Francaises, 77(3), 211-218.
  • American Chemical Society. (2020). Norepinephrine.
  • ResearchGate. (2016).
  • ResearchGate. (2020).
  • American Chemical Society. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 92(12), 8459-8466.
  • ChemRxiv. (2024).
  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • ResearchGate. (2012).

Sources

Troubleshooting & Optimization

troubleshooting low recovery rates of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol in plasma

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for overcoming the common and often frustrating challenge of low recovery rates for 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol in plasma samples. As a fluorinated catecholamine analog, this compound presents unique stability and extraction challenges that require a nuanced approach.

This guide is structured to move from rapid-fire FAQs to deep, mechanistic troubleshooting, providing not just steps, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs): Quick Troubleshooting

Q1: My recovery of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is consistently below 50%. What's the most likely cause?

The most common culprits for low recovery of catecholamine-like compounds are analyte degradation during sample handling and inefficient extraction from the plasma matrix. The catechol group is highly susceptible to oxidation, especially at neutral or basic pH. Review your sample collection and storage procedures first, then scrutinize your extraction protocol.

Q2: I noticed my plasma samples turning a brownish color after thawing. Is this related to low recovery?

Yes, this is a strong indicator of catecholamine oxidation. The brown color results from the formation of polymeric melanin-like substances. This is a clear sign that your analyte is degrading before you even begin the extraction process. Immediate implementation of stabilization protocols is necessary.

Q3: Should I use Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) for this compound?

For the highest quality results, Solid-Phase Extraction (SPE) is strongly recommended.[1][2] Specifically, a mixed-mode weak cation exchange (WCX) SPE provides the best combination of cleanup and selective retention for catecholamines.[3] While PPT is fast, it's often non-selective and can lead to significant matrix effects and analyte loss through co-precipitation.[4] LLE can be effective but requires extensive optimization.

Q4: Can I use the same extraction method I use for endogenous norepinephrine or dopamine?

Mostly, yes. The core structure is a catecholamine, so the fundamental principles apply. However, the fluorine atoms increase the molecule's acidity and may slightly alter its polarity. This might require minor adjustments to the pH of loading and wash buffers during SPE to ensure optimal retention and elution.

In-Depth Troubleshooting Guide 1: Pre-Analytical Variables & Analyte Stability

The battle for good recovery is often won or lost before the extraction begins. The inherent instability of the catechol moiety demands meticulous attention to detail during sample collection and handling.

Issue: Analyte Degradation Post-Collection

The primary degradation pathway for your compound is oxidation of the 1,2-diol (catechol) group. This process is accelerated by exposure to oxygen, light, elevated temperatures, and neutral-to-alkaline pH.[5][6]

Recommendations:

  • Anticoagulant Choice: The choice of anticoagulant can impact stability. While both EDTA and heparin are used, some studies suggest heparin may offer slightly better stability for catecholamines.[5][7] However, consistency is key. K2EDTA plasma is also widely and successfully used but may affect the retention of some catecholamines on certain columns.[8]

  • Immediate Cooling & Centrifugation: Blood samples should be placed on ice immediately after collection and centrifuged at low temperatures (e.g., 4°C) as soon as possible (ideally within 30-60 minutes) to separate the plasma.[5][9] This minimizes enzymatic activity and cellular processes that can degrade the analyte.

  • Use of Stabilizers: For maximum stability, especially if immediate processing is not possible, plasma should be treated with a stabilizer solution. A common and effective combination is an antioxidant like sodium metabisulfite with a chelating agent like EDTA to sequester metal ions that catalyze oxidation.[10]

  • pH Control: Catecholamines are significantly more stable at an acidic pH.[6][11] If not proceeding immediately to extraction, consider acidifying the plasma sample to a pH of ~6.0.

  • Storage Conditions: Store plasma samples frozen at –80°C until analysis.[10] Avoid repeated freeze-thaw cycles, which can degrade the analyte and promote protein precipitation.

Visualizing the Problem: The Oxidation Cascade

The catechol group is the molecule's Achilles' heel. Understanding its instability is key to preventing it.

Analyte Analyte (Catechol) Quinone o-Quinone (Unstable Intermediate) Analyte->Quinone Oxidation Polymer Degraded Polymer (Brown Color) Quinone->Polymer Further Reactions Factors Accelerating Factors: - High pH (>7) - Oxygen - Metal Ions (Fe³⁺, Cu²⁺) - Light, Heat Factors->Analyte

Caption: Oxidation pathway of the catechol group leading to analyte loss.

In-Depth Troubleshooting Guide 2: Optimizing Sample Extraction

A robust extraction protocol is the core of a successful bioanalytical method. Its purpose is twofold: to isolate the analyte from interfering matrix components (proteins, lipids, salts) and to concentrate it for sensitive detection.

Method 1: Protein Precipitation (PPT) - The "Quick and Dirty" Approach

PPT is a simple method of crashing out plasma proteins by adding a water-miscible organic solvent.[12]

  • Common Issue: Low and variable recovery. The analyte can become trapped in the precipitated protein pellet (co-precipitation) or may not be fully soluble in the final supernatant. It also leaves many other matrix components behind, which can interfere with LC-MS/MS analysis.[4]

  • Troubleshooting Steps:

    • Optimize the Solvent: Acetonitrile is generally preferred over methanol as it tends to produce larger protein aggregates that are easier to separate by centrifugation or filtration.[12]

    • Optimize the Solvent:Sample Ratio: A 3:1 ratio of acetonitrile to plasma is a standard starting point.[13] Experiment with ratios from 2:1 to 4:1 to find the optimal balance between protein removal and analyte recovery.

    • Acidify the Solvent: Adding a small amount of acid (e.g., 1% formic acid) to the precipitation solvent can improve recovery by keeping the analyte protonated and more soluble, while also enhancing protein denaturation.[12]

    • Ensure Thorough Mixing & Incubation: After adding the solvent, vortex the sample thoroughly and allow it to incubate (e.g., 10 minutes in an ice bath) to ensure complete protein precipitation before centrifugation.

Method 2: Solid-Phase Extraction (SPE) - The Gold Standard

SPE offers superior selectivity and cleanup, leading to higher-quality data. For your compound, which has a protonatable amine group and a catechol functional group, Weak Cation Exchange (WCX) SPE is the most effective technique.[2][3]

  • Condition & Equilibrate: The sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with a buffer at a specific pH.

  • Load: The pre-treated plasma sample is loaded onto the column. At a controlled pH (typically slightly acidic to neutral), the primary amine on your analyte will be protonated (positively charged), allowing it to bind to the negatively charged WCX sorbent.

  • Wash: The column is washed with various solvents to remove interfering compounds (salts, lipids, proteins) while the analyte remains bound.

  • Elute: The analyte is released from the sorbent by changing the pH to neutralize either the sorbent or the analyte. For WCX, this is typically achieved with an acidic or basic elution solvent.

A breakdown in any of the SPE steps can lead to poor recovery.

Caption: A logical flow for troubleshooting poor SPE recovery.

Key Optimization Parameters for WCX SPE:

ParameterRecommended Starting PointRationale & Troubleshooting Tips
Sample Pre-treatment Dilute plasma 1:1 with an acidic buffer (e.g., 2% phosphoric acid or 100mM ammonium acetate, pH 6).Goal: Ensure the analyte's primary amine is protonated (positive charge) for binding. If recovery is low: Check the pH of the diluted sample. It should be at least 1.5-2 pH units below the pKa of the amine group.
Wash 1 (Aqueous) 10 mM Ammonium Acetate, pH 6.[3]Goal: Remove polar interferences and salts.
Wash 2 (Organic) Methanol or Acetonitrile.Goal: Remove less polar, non-ionic interferences like lipids.
Elution Solvent 2-5% Formic Acid in Methanol.Goal: Neutralize the negatively charged sorbent, releasing the positively charged analyte. If recovery is low: Increase the acid concentration (e.g., to 5% formic acid or 2% ammonium hydroxide in an organic solvent) to ensure complete disruption of the ionic interaction.

Appendix A: Detailed Experimental Protocol

Protocol: Weak Cation Exchange (WCX) SPE for Plasma

This protocol is a robust starting point for extracting 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol from human plasma.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 250 µL of plasma, add 250 µL of 50 mM ammonium acetate buffer (pH 6.0).

    • Add internal standard. Vortex for 10 seconds.

    • Centrifuge at 4000 x g for 5 minutes to pellet any minor precipitates.

  • SPE Column Conditioning:

    • Use a WCX µElution plate or cartridge (e.g., Oasis WCX).[2]

    • Add 200 µL of methanol and pass through under gravity or light vacuum/positive pressure.

    • Add 200 µL of deionized water and pass through.

  • Sample Loading:

    • Load the entire 500 µL of the pre-treated sample onto the SPE plate.

    • Allow the sample to pass through slowly (e.g., 1 drop per second).

  • Washing:

    • Wash 1: Add 200 µL of 20 mM ammonium acetate (pH 6.0). Pass through completely.

    • Wash 2: Add 200 µL of methanol. Pass through completely.

    • Dry the sorbent bed under high vacuum or positive pressure for 30-60 seconds.

  • Elution:

    • Place a clean collection plate or tube under the SPE plate.

    • Add two aliquots of 50 µL of 2% formic acid in methanol. Allow the first aliquot to soak for 1-2 minutes before passing it through, then add the second.

  • Post-Elution:

    • The eluate can often be injected directly.

    • If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at <40°C.

    • Reconstitute in a mobile-phase compatible solution (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

References

  • Agilent. (2016, January 15). Plasma Catecholamines by LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Shushunova, N., & Ershov, P. (2018). Simultaneous Quantification of Plasma Catecholamines and Metanephrines by LC-MS/MS.
  • Waters Corporation. (2020). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]

  • Biotage. (n.d.). Extraction of Catecholamines and Metanephrines from Human Plasma Biotage® Extrahera™ LV-200 and Low Volume SPE Prior to UHPLC-MS/MS Analysis. [Link]

  • Zhang, W., et al. (2016). Selective solid-phase extraction of catecholamines from plasma using nanofibers doped with crown ether and their quantitation by HPLC with electrochemical detection. Analytical and Bioanalytical Chemistry, 408(18), 4987–4994.
  • Jensen, E., et al. (2020). Highly sensitive LC-MS/MS analysis of catecholamines in plasma.
  • Gräslund, S., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Proteome Research, 3(1), 143–146.
  • Osborn, D., et al. (2013). High-Throughput and Sensitive Quantitation of Plasma Catecholamines by Ultraperformance Liquid Chromatography–Tandem Mass Spectrometry Using a Solid Phase Microwell Extraction Plate. Analytical Chemistry, 85(6), 3146–3152.
  • Separation Science. (2023, December 8). Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis. [Link]

  • ISOLUTE. (1997, October 23). Extraction of Catecholamines from Plasma SPE Application Note. [Link]

  • Waters Corporation. (2013). Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC) for Clinical Research. [Link]

  • Hirano, I., et al. (n.d.). High-sensitivity, high-throughput quantitation of catecholamines and metanephrine in plasma by automated WCX-SPE coupled.
  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Rahman, M. M., & Al-Mahmud, M. R. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(9), 2636.
  • Hjemdahl, P. (1984). Stability of human plasma catecholamines.
  • Defense Technical Information Center. (1990). Plasma Catecholamine Degradation with Long-Term Storage. [Link]

  • Wang, Y., et al. (2021). Effects of Blood Collection Tubes on the Quantification of Catecholamines and Their O‐Methylated Metabolites by Liquid Chromatography Coupled With Tandem Mass Spectrometry.
  • Zhang, Y., et al. (2022). Study of stability and interference for catecholamines and metanephrines, 3-methoxytyramine: key point of an accurate diagnosis for pheochromocytoma and paraganglioma. Annals of Clinical Biochemistry, 59(1), 58–67.
  • ResearchGate. (2021). Study of stability and interference for catecholamines and metanephrines, 3-methoxytyramine: key point of an accurate diagnosis for pheochromocytoma and paraganglioma | Request PDF. [Link]

  • PubChem. (n.d.). 4-(2-Amino-1-hydroxyethyl)-5-fluoro-1,2-benzenediol. National Center for Biotechnology Information. [Link]

  • Kagedal, B., & Goldstein, D. S. (1988). Effect of Urine pH, Storage Time, and Temperature on Stability of Catecholamines, Cortisol, and Creatinine. Clinical Chemistry, 34(11), 2333–2336.
  • Weir, T., et al. (1986).
  • ResearchGate. (n.d.). Stability of catecholamines in whole blood: influence of time between collection and centrifugation | Request PDF. [Link]

  • Miura, Y., et al. (1978). Plasma Catecholamines via an Improved Fluorimetric Assay: Comparison With an Enzymatic Method. Journal of Laboratory and Clinical Medicine, 92(4), 657–663.
  • ResearchGate. (2010). A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage. [Link]

  • Roberts, N. B., & Dutton, J. (2010). A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage.
  • PlantaeDB. (n.d.). 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol - Chemical Compound. [Link]

  • Biotage. (n.d.). Extraction of Catecholamines and Metanephrines from Human Plasma Biotage® Extrahera™ LV-200 and Low Volume SPE Prior to UHPLC.
  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • DrugBank. (n.d.). 4-(2-hydroxyethyl)benzene-1,2-diol. [Link]

Sources

Technical Support Center: Mass Spectrometry of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mass spectrometric analysis of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol and related fluorinated catecholamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our focus is on practical, field-proven insights to help you reduce background noise and enhance signal quality in your experiments.

Introduction: The Challenge of Analyzing Fluorinated Catecholamines

4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol, a synthetic catecholamine, presents unique challenges in mass spectrometry due to its polar nature and susceptibility to matrix effects, particularly in complex biological samples.[1][2] High background noise can obscure the analyte signal, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating the sources of this noise.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the analysis of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol.

Q1: My baseline is consistently high and noisy, even during blank injections. What is the likely cause?

A high, noisy baseline in blank injections typically points to contamination in the LC-MS system itself.[3][4] The most common culprits are contaminated solvents, mobile phase additives, or a dirty ion source.[5][6] It's also possible that contaminants have built up on your analytical column.[7]

Q2: I'm observing significant signal suppression for my analyte when I analyze biological samples compared to standards in a clean solvent. Why is this happening?

This phenomenon is known as a matrix effect, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[1][8] Catecholamines are particularly prone to such effects.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy.[1]

Q3: Can I analyze 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol without derivatization?

While it is possible to analyze underivatized catecholamines, derivatization can offer several advantages.[9][10] It can improve the chromatographic retention and separation of these polar compounds, and also enhance their ionization efficiency, leading to better sensitivity and potentially moving the analyte's signal away from low-mass background noise.[9]

Q4: What type of solid-phase extraction (SPE) is best for my analyte?

For catecholamines and their fluorinated analogs, weak cation exchange (WCX) SPE is often a good choice due to the presence of the primary amine group which will be protonated at acidic to neutral pH.[11] This allows for effective retention on the sorbent while more polar, neutral, or acidic interferences can be washed away.

Troubleshooting Guides

This section provides detailed, step-by-step guidance on systematically troubleshooting and reducing background noise in your mass spectrometry experiments.

Guide 1: Systematic Identification of Noise Source

The first step in resolving high background noise is to pinpoint its origin. This can be achieved through a logical, stepwise process of elimination.

Experimental Protocol: Noise Source Isolation

  • System Health Check (No Flow):

    • Turn off the LC flow to the mass spectrometer.

    • Observe the background signal in the mass spectrometer. If the noise persists, the issue is likely electronic or within the mass spectrometer itself. If the noise disappears, the source is the LC system or the mobile phase.[7]

  • Mobile Phase Evaluation:

    • Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[4][6]

    • Infuse each mobile phase component (water, organic solvent, and additives) directly into the mass spectrometer using a syringe pump.[7] This will help identify if a specific component is contaminated.

  • LC System Evaluation (No Column):

    • If the mobile phase components are clean, reconnect the LC system to the mass spectrometer without the analytical column.

    • Run a blank gradient. If the noise reappears, the contamination is within the LC system hardware (tubing, pump seals, injector).[7]

  • Analytical Column Evaluation:

    • If the system is clean without the column, the analytical column is the likely source of contamination.

    • Thoroughly flush the column or, if necessary, replace it.

Diagram: Troubleshooting Logic for Noise Source Identification

Caption: A flowchart for systematically identifying the source of background noise.

Guide 2: Optimizing Sample Preparation to Mitigate Matrix Effects

Effective sample preparation is crucial for reducing matrix effects and, consequently, background noise.[6][12][13] Solid-phase extraction (SPE) is a highly effective technique for this purpose.[11][12]

Experimental Protocol: Weak Cation Exchange (WCX) SPE for Fluorinated Catecholamines

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Dilute the plasma sample 1:1 with an aqueous buffer (e.g., 50 mM ammonium acetate).[11] This ensures the correct pH for analyte binding.

  • SPE Cartridge Conditioning:

    • Condition the WCX SPE cartridge with 1 mL of methanol, followed by 1 mL of 50 mM ammonium acetate.[11] This activates the sorbent.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate to remove unbound matrix components.[11]

    • Follow with a second wash of 1 mL of methanol to remove less polar interferences.[11]

  • Elution:

    • Elute the analyte with 1 mL of 5% formic acid in methanol.[11] The acidic conditions neutralize the charge interaction, releasing the analyte.

  • Post-Elution:

    • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

    • Reconstitute in 200 µL of the initial mobile phase (e.g., 0.1% formic acid in 2% methanol).[11]

Table: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Protein removal by precipitation with an organic solvent.Simple, fast.Does not effectively remove other matrix components (e.g., phospholipids), leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[12]Can provide a cleaner extract than protein precipitation.Can be labor-intensive and may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[12][13]Highly selective, provides a very clean extract, reduces matrix effects significantly.[11]Requires method development and can be more time-consuming than protein precipitation.
Guide 3: Fine-Tuning Mass Spectrometer Source Parameters

Optimizing the ion source parameters can significantly reduce background noise and enhance the signal of your target analyte.[11][14]

Key Parameters to Optimize:

  • Capillary/Spray Voltage: Adjust to achieve a stable and robust spray. An unstable spray is a major source of noise.

  • Gas Flows (Nebulizer and Drying Gas): These are critical for efficient desolvation.[6] Insufficient desolvation can lead to the formation of solvent clusters, which contribute to background noise. Higher flow rates of highly aqueous mobile phases generally require higher gas flows and temperatures.[6]

  • Source Temperature: Optimize for efficient desolvation without causing thermal degradation of the analyte.

  • Cone/Fragmentor Voltage: This voltage influences the transmission of ions into the mass analyzer and can also be optimized to reduce the transmission of background ions.[14]

Diagram: Workflow for MS Source Parameter Optimization

G cluster_0 Optimization Workflow A Infuse Analyte Standard at a Constant Flow Rate B Optimize Capillary Voltage for Stable Spray A->B C Adjust Nebulizer Gas Flow for Fine Droplet Formation B->C D Optimize Drying Gas Flow and Temperature for Desolvation C->D E Fine-tune Cone/Fragmentor Voltage for Maximum Analyte Signal D->E F Evaluate Signal-to-Noise Ratio E->F

Caption: A step-by-step workflow for optimizing mass spectrometer source parameters.

Concluding Remarks

Reducing background noise in the mass spectrometric analysis of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol requires a systematic and multi-faceted approach. By carefully considering and optimizing each stage of the analytical process, from sample preparation to mass spectrometer settings, researchers can significantly improve the quality and reliability of their data. This guide provides a framework for these optimizations, grounded in established scientific principles and practical experience.

References

  • Özcan, S., Levent, S., & Can, N. Ö. (2021). Aspects of Matrix Effects in Applications of Liquid Chromatography-Mass Spectrometry to Catecholamine Analysis-A Review. Current Analytical Chemistry, 17(9), 1305-1321.
  • Biotage. (n.d.). Catecholamine Analysis.
  • Guo, X., Bruins, A. P., & Covey, T. R. (2007). Method to reduce chemical background interference in atmospheric pressure ionization liquid chromatography-mass spectrometry using exclusive reactions with the chemical reagent dimethyl disulfide. Analytical Chemistry, 79(11), 4013-4021.
  • ResearchGate. (2021). Aspects of Matrix Effects in Applications of Liquid Chromatography-Mass Spectrometry to Catecholamine Analysis-A Review | Request PDF.
  • Wang, S., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(9), 2702. Available from: [Link]

  • Amuza Inc. (2018). Catecholamine Analysis in Plasma or Urine.
  • Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • PubMed. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Available from: [Link]

  • CLP. (2018). In-Tip Sample Preparation for Catecholamine and Metanephrine Analysis.
  • van Faassen, M., et al. (2015). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 87(19), 2443-2449. Available from: [Link]

  • Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International, 31(8), 22-27.
  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis.
  • Agilent. (2016). Plasma Catecholamines by LC/MS/MS.
  • ECHEMI. (n.d.). How to reduce high background noise in an LC MS/MS experiment?.
  • LCGC International. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry.
  • Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro.
  • Peat, R., et al. (2013). High-Throughput and Sensitive Quantitation of Plasma Catecholamines by Ultraperformance Liquid Chromatography–Tandem Mass Spectrometry Using a Solid Phase Microwell Extraction Plate. Analytical Chemistry, 85(6), 3054-3061. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Adrenergic Receptor Activation: Norepinephrine vs. its 3,5-Difluoro Analog

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers in Pharmacology and Drug Development

In the landscape of adrenergic pharmacology, norepinephrine (NE) serves as a foundational endogenous catecholamine, orchestrating a wide array of physiological responses through its interaction with α- and β-adrenergic receptors.[1][2] The quest for therapeutic agents with enhanced selectivity, metabolic stability, and potency has led to the exploration of synthetic analogs, with fluorination emerging as a key strategy in medicinal chemistry.[3] This guide provides a comparative analysis of norepinephrine and its synthetic counterpart, 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol (3,5-difluoronorepinephrine), focusing on their interaction with adrenergic receptors.

Chemical Structures: A Subtle Yet Significant Modification

The structural difference between norepinephrine and its 3,5-difluoro analog lies in the substitution of hydrogen atoms with fluorine atoms at the 3 and 5 positions of the catechol ring. This modification, while seemingly minor, introduces potent electron-withdrawing effects that can influence the acidity of the catechol hydroxyl groups and the molecule's overall conformation, thereby altering its interaction with the receptor binding pocket.[3]

Chemical structures of Norepinephrine and 3,5-Difluoronorepinephrine

Adrenergic Receptor Subtypes and Their Signaling Cascades

Norepinephrine elicits its effects by binding to a family of G protein-coupled receptors (GPCRs), broadly classified into α and β subtypes.[4] These receptors are coupled to distinct intracellular signaling pathways:

  • α1-Adrenergic Receptors (Gq-coupled): Upon activation, these receptors stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), typically mediating smooth muscle contraction.[4]

  • α2-Adrenergic Receptors (Gi-coupled): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] These receptors are often located presynaptically, where they function as autoreceptors to inhibit further norepinephrine release.[1]

  • β-Adrenergic Receptors (β1, β2, β3; Gs-coupled): Binding of an agonist to these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and the activation of protein kinase A (PKA).[1] β1 receptors are predominantly found in the heart, while β2 receptors are abundant in the smooth muscle of the bronchi and blood vessels.[1] Norepinephrine has a notably lower affinity for β2 receptors compared to β1 receptors.[1]

Below is a diagram illustrating these canonical signaling pathways.

AdrenergicSignaling cluster_alpha1 α1-AR Pathway cluster_alpha2 α2-AR Pathway cluster_beta β-AR Pathway NE1 Norepinephrine / Analog alpha1 α1 Receptor NE1->alpha1 Gq Gq Protein alpha1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response1 Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response1 PKC->Response1 NE2 Norepinephrine / Analog alpha2 α2 Receptor NE2->alpha2 Gi Gi Protein alpha2->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Response2 Physiological Response (e.g., Inhibition of NE Release) cAMP_inhib->Response2 NE3 Norepinephrine / Analog beta_R β Receptor NE3->beta_R Gs Gs Protein beta_R->Gs activates AC_act Adenylyl Cyclase Gs->AC_act activates cAMP_act ↑ cAMP AC_act->cAMP_act PKA PKA Activation cAMP_act->PKA Response3 Physiological Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Response3

Caption: Canonical signaling pathways for α1, α2, and β-adrenergic receptors.

Comparative Receptor Activation: A Qualitative Perspective

While quantitative data for 3,5-difluoronorepinephrine is pending, studies on other fluorinated analogs provide a framework for postulating its effects. For instance, research on 2,5- and 2,6-difluoronorepinephrine has shown that disubstitution with fluorine can render the analogs relatively inactive at both alpha and beta receptors.[5] This suggests that the position and number of fluorine atoms are critical determinants of activity.

The electron-withdrawing nature of the two fluorine atoms at the 3 and 5 positions in 3,5-difluoronorepinephrine would increase the acidity of the adjacent hydroxyl groups. This alteration could impact the key hydrogen bonding interactions within the receptor's binding pocket that are crucial for agonist activity. It is plausible that 3,5-difluoronorepinephrine may exhibit a significantly different selectivity profile compared to the parent compound, potentially with altered affinity and efficacy at each receptor subtype. To definitively characterize these differences, rigorous experimental evaluation is necessary.

Experimental Methodologies for Comparative Analysis

To generate the data required for a direct comparison, two primary types of in vitro assays are essential: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist-induced receptor activation (EC50).

Workflow for Adrenergic Receptor Binding and Functional Assays

The following diagram outlines a typical workflow for characterizing a test compound like 3,5-difluoronorepinephrine against a panel of adrenergic receptors.

ExperimentalWorkflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (Expressing specific AR subtype) MembranePrep 2. Membrane Preparation (for binding assays) CellCulture->MembranePrep FunctionalAssay 4b. Functional Assay (e.g., cAMP accumulation) CellCulture->FunctionalAssay BindingAssay 4a. Radioligand Binding Assay (Competition Assay) MembranePrep->BindingAssay CompoundPrep 3. Compound Dilution (Test & Reference Ligands) CompoundPrep->BindingAssay CompoundPrep->FunctionalAssay IC50_Calc 5a. Calculate IC50 BindingAssay->IC50_Calc EC50_Calc 5b. Calculate EC50 FunctionalAssay->EC50_Calc Ki_Calc 6a. Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc Potency 7. Determine Affinity (Ki) & Potency (EC50) Ki_Calc->Potency EC50_Calc->Potency

Caption: General workflow for in vitro pharmacological characterization.

Protocol 1: Radioligand Competition Binding Assay (Ki Determination)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled antagonist from the receptor.

Objective: To determine the Ki of 3,5-difluoronorepinephrine and norepinephrine for α1, α2, β1, and β2 adrenergic receptors.

Materials:

  • Cell membranes from stable cell lines expressing a single human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2).

  • Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-Dihydroalprenolol for β).

  • Test compounds: Norepinephrine and 3,5-difluoronorepinephrine.

  • Non-specific binding control (e.g., high concentration of phentolamine for α, propranolol for β).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

  • Total Binding: Add 25 µL of binding buffer, 25 µL of radioligand (at a concentration near its Kd), and 50 µL of cell membranes.

  • Non-specific Binding (NSB): Add 25 µL of the non-specific binding control, 25 µL of radioligand, and 50 µL of cell membranes.

  • Competition Binding: Add 25 µL of the test compound at various concentrations (serial dilutions), 25 µL of radioligand, and 50 µL of cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters three times with ice-cold binding buffer.

  • Quantification: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (EC50 Determination for β-Adrenergic Receptors)

This protocol measures the ability of a test compound to stimulate the production of cAMP via Gs-coupled β-adrenergic receptors.

Objective: To determine the EC50 of 3,5-difluoronorepinephrine and norepinephrine for β1 and β2 adrenergic receptors.

Materials:

  • Whole cells stably expressing either human β1 or β2 adrenergic receptors (e.g., HEK293 or CHO cells).

  • Test compounds: Norepinephrine and 3,5-difluoronorepinephrine.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the diluted test compounds.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

    • The Emax (maximum effect) can also be determined from the curve, providing information on the compound's efficacy relative to a standard full agonist like isoproterenol.

Conclusion

The introduction of fluorine atoms at the 3 and 5 positions of the norepinephrine scaffold represents a rational drug design approach aimed at modulating its pharmacological profile. While direct experimental data comparing 3,5-difluoronorepinephrine to its parent compound is currently lacking in the accessible literature, the established principles of medicinal chemistry suggest that this modification is likely to have a profound impact on receptor affinity and selectivity. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate the necessary quantitative data. Such studies are crucial for elucidating the structure-activity relationship of fluorinated catecholamines and for the potential development of novel adrenergic agents with improved therapeutic properties.

References

  • (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol: a novel antidepressant agent and selective inhibitor of norepinephrine uptake. Journal of Medicinal Chemistry.
  • Syntheses of 2,5- And 2,6-difluoronorepinephrine, 2,5-difluoroepinephrine, and 2,6-difluorophenylephrine: Effect of Disubstitution With Fluorine on Adrenergic Activity. PubMed.
  • Norepinephrine and Epinephrine. Adrenergics Module, University of Pittsburgh.
  • Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants. Journal of Medicinal Chemistry.
  • Applications of Fluorine in Medicinal Chemistry.
  • Ligands of Adrenergic Receptors: A Structural Point of View. Molecules.
  • Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine.
  • Pharmacological characterization of epinephrine-stimulated GTPase activity in human pl
  • Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter. bioRxiv.
  • Applications of Fluorine in Medicinal Chemistry.
  • Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency. PLOS ONE.
  • The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.
  • (-)-noradrenaline [Ligand Id: 505] activity data from GtoPdb and ChEMBL. Guide to PHARMACOLOGY.
  • Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters.
  • Relationship between EC50 values of the different -adrenergic drugs tested on luminescence and IC50 values of the same drugs tested in [ 3 H]CGP competition experiments.
  • The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A System
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemistrySelect.
  • Norepinephrine: Adrenergic Receptors.
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules.
  • Adrenergic receptor. Wikipedia.
  • The EC50. GraphPad Prism 11 Curve Fitting Guide.
  • High-affinity binding of agonists to f8-adrenergic receptors on intact cells.
  • Biphasic Adrenergic Modulation of f8-Adrenergic Receptors in Man.
  • Norepinephrine activates β1-adrenergic receptors localized to the inner nuclear membrane in cortical astrocytes. bioRxiv.

Sources

comparative efficacy of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol and standard catecholamines

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of a novel synthetic catecholamine, 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol, and its class of difluorinated analogs against standard endogenous catecholamines such as norepinephrine, epinephrine, and dopamine. We will delve into the structural modifications, their impact on receptor selectivity and efficacy, and the resulting pharmacokinetic profiles. This document is intended for researchers, scientists, and professionals in drug development who are exploring next-generation adrenergic therapeutics.

Introduction: The Rationale for Fluorination in Catecholamine Design

Endogenous catecholamines, while potent, suffer from rapid metabolism and a lack of receptor subtype selectivity, limiting their therapeutic utility. The strategic introduction of fluorine atoms onto the catechol ring, as seen in 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol (a difluorinated norepinephrine analog), is a medicinal chemistry strategy aimed at overcoming these limitations. Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially enhancing receptor binding affinity and selectivity. Furthermore, the carbon-fluorine bond is exceptionally stable, which can sterically hinder the action of metabolizing enzymes like Catechol-O-methyltransferase (COMT), thereby prolonging the drug's half-life.

Adrenergic Receptor Subtypes and Signaling

Adrenergic receptors (ARs) are a class of G protein-coupled receptors (GPCRs) that are targets of catecholamines. They are broadly classified into α and β subtypes, each with further divisions (α1, α2, β1, β2, β3). The specific receptor subtype activated, and the downstream signaling cascade initiated, dictates the physiological response.

Below is a generalized diagram of the adrenergic signaling pathway upon agonist binding.

Adrenergic Signaling Pathway cluster_0 Cell Membrane Agonist Agonist AR Adrenergic Receptor (GPCR) Agonist->AR Binding G_Protein G Protein (αβγ) AR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PK Protein Kinases Second_Messenger->PK Activation Cellular_Response Cellular Response PK->Cellular_Response Phosphorylation

Caption: Generalized Adrenergic Signaling Cascade.

Comparative Receptor Binding and Efficacy

The primary determinant of a catecholamine's effect is its binding affinity and efficacy at various adrenergic receptor subtypes. While specific data for 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is not widely published, we can infer its likely properties based on studies of similar fluorinated catecholamines. Fluorination at the 3 and 5 positions can significantly alter the acidity of the catechol hydroxyl groups, which are crucial for receptor interaction. This can lead to enhanced selectivity for certain receptor subtypes.

CompoundPrimary Receptor AffinityRelative PotencyKey Metabolic Pathway
Norepinephrine α1, α2, β1+++COMT, MAO
Epinephrine α1, α2, β1, β2++++COMT, MAO
Dopamine D1-like, D2-like, β1, α1++MAO, COMT
3,5-Difluorinated Analog Potentially enhanced β2/β3 selectivityVariable (Potentially Increased)Reduced COMT susceptibility

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine and compare the receptor binding affinities of novel compounds like 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol against standard catecholamines, a competitive radioligand binding assay is a gold-standard method.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the target adrenergic receptor subtype (e.g., HEK293 cells transfected with β2-AR).

  • A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]-dihydroalprenolol for β-ARs).

  • Test compounds: 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol and norepinephrine.

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Scintillation fluid and a scintillation counter.

  • 96-well filter plates.

Methodology:

  • Preparation: Serially dilute the test compounds to create a range of concentrations.

  • Incubation: In each well of the 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a varying concentration of the test compound or vehicle.

  • Equilibrium: Incubate the plates at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the unbound. Wash the filters to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow cluster_workflow Competitive Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate Components in 96-well Plate A->B C Separate Bound and Unbound Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for a Competitive Radioligand Binding Assay.

Pharmacokinetic and Metabolic Stability Comparison

A significant advantage of fluorinated catecholamines is their enhanced metabolic stability. The C-F bond's strength sterically hinders the O-methylation of the catechol ring by COMT, a primary degradation pathway for endogenous catecholamines. This leads to a longer plasma half-life and improved bioavailability.

ParameterStandard Catecholamines3,5-Difluorinated Analogs (Predicted)
Metabolism Rapid via COMT and MAOSignificantly reduced COMT metabolism
Plasma Half-life Very short (minutes)Extended
Bioavailability Low oral bioavailabilityPotentially improved
CNS Penetration LimitedMay be altered by changes in lipophilicity

Therapeutic Implications and Future Directions

The enhanced metabolic stability and potential for improved receptor subtype selectivity of difluorinated catecholamines like 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol present exciting therapeutic possibilities. These compounds could lead to the development of adrenergic drugs with longer durations of action, reduced dosing frequencies, and potentially fewer off-target side effects. For instance, a highly selective β2-AR agonist with a longer half-life could be a superior bronchodilator for asthma management. Similarly, a selective β3-AR agonist could be more effective for treating overactive bladder or metabolic disorders.

Further research is required to fully characterize the pharmacological profile of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol and other fluorinated analogs. This includes comprehensive in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles in relevant disease models.

References

  • Title: Fluorine in Medicinal Chemistry: A New Golden Age Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Adrenergic Receptors: From Basic Science to Clinical Medicine Source: Frontiers in Pharmacology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

A Comparative Guide to the Inter-Laboratory Validation of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the synthesis and inter-laboratory validation of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol, a key fluorinated catecholamine analog. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability and pharmacokinetic profile of catecholaminergic drugs.[1] Consequently, robust and reproducible synthetic protocols are paramount for advancing research and drug development.[2] This document presents a primary synthetic route, an alternative approach, and a comprehensive inter-laboratory validation of the primary method to establish its reliability and reproducibility across different research environments.

The Critical Role of Inter-Laboratory Validation

In the pharmaceutical industry, the reproducibility of a synthetic protocol is non-negotiable.[2] An inter-laboratory study, also known as a proficiency test, is the gold standard for assessing the robustness of a method.[3][4] By having multiple independent laboratories perform the same synthesis, we can identify potential sources of variability and establish the method's reliability.[5][6] This process is a cornerstone of Good Manufacturing Practices (GMP) and is essential for regulatory compliance.

Synthesis of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol: A Comparative Analysis

Two distinct synthetic strategies for the target molecule are presented below. The first is a more traditional approach starting from a commercially available fluorinated benzaldehyde, while the second explores a late-stage fluorination reaction.

Primary Synthesis Route: Reductive Amination and Chiral Reduction

This route employs a reductive amination followed by an enantioselective reduction of an intermediate α-amino ketone. This approach is advantageous due to the commercial availability of the starting materials and the well-established nature of the reaction steps.

Experimental Protocol: Primary Synthesis Route

Step 1: Synthesis of 2-amino-1-(3,4-dihydroxy-2,6-difluorophenyl)ethan-1-one

  • To a solution of 3,4-dihydroxy-2,6-difluorobenzaldehyde in a suitable solvent, add a source of ammonia (e.g., ammonium acetate).

  • The reaction mixture is stirred at room temperature to form the corresponding imine.

  • The imine is then reduced in situ using a suitable reducing agent (e.g., sodium borohydride) to yield the α-amino ketone.

  • The crude product is purified by column chromatography.

Step 2: Enantioselective Reduction to 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol

  • The α-amino ketone from Step 1 is dissolved in an appropriate solvent (e.g., methanol).

  • A chiral reducing agent or a catalyst system for asymmetric hydrogenation (e.g., a chiral borane reagent or a rhodium-based catalyst with a chiral ligand) is added.[7]

  • The reaction is stirred at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • The reaction is quenched, and the product is isolated and purified by crystallization or column chromatography.

Alternative Synthesis Route: Nucleophilic Deoxyfluorination

This alternative approach involves the direct fluorination of a catechol precursor. This method could offer a more convergent synthesis if the appropriate catechol starting material is readily available.

Experimental Protocol: Alternative Synthesis Route

  • A suitable catechol derivative with a protected amino alcohol side chain is prepared.

  • This catechol is then subjected to nucleophilic deoxyfluorination of one of the hydroxyl groups.[8] This can be achieved using reagents that facilitate this "Umpolung" concept.[8]

  • The second fluorine atom is introduced through a similar or alternative fluorination strategy.

  • Deprotection of the side chain yields the final product.

Inter-Laboratory Validation of the Primary Synthesis Route

To assess the reproducibility of the primary synthesis route, a validation study was conducted across three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with the same batch of starting materials and the detailed experimental protocol. The key performance indicators were chemical yield and purity, as determined by HPLC-UV.

Experimental Workflow for Inter-Laboratory Validation

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase prep1 Standardized Protocol Distribution prep2 Single Batch Starting Material Allocation prep1->prep2 labA Lab A Synthesis prep2->labA labB Lab B Synthesis prep2->labB labC Lab C Synthesis prep2->labC analysisA Yield & Purity Analysis (Lab A) labA->analysisA analysisB Yield & Purity Analysis (Lab B) labB->analysisB analysisC Yield & Purity Analysis (Lab C) labC->analysisC data_comp Data Compilation & Comparison analysisA->data_comp analysisB->data_comp analysisC->data_comp

Caption: Workflow for the inter-laboratory validation study.

Analytical Methods for Validation

The purity of the final compound was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The identity and structure were confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

HPLC-UV Method Protocol

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 3.8).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Quantification: Purity was determined by the area percentage of the main peak relative to the total peak area.

NMR Spectroscopy Protocol

  • Solvent: Deuterated methanol (CD3OD) or Dimethyl sulfoxide (DMSO-d6).

  • Spectra: 1H NMR and 13C NMR spectra were acquired.

  • Expected 1H NMR signals: Aromatic protons, methine proton (CH-OH), methylene protons (CH2-NH2), and exchangeable protons (OH, NH2).[10]

  • Expected 13C NMR signals: Aromatic carbons (with C-F couplings), methine carbon, and methylene carbon.[10]

Mass Spectrometry Protocol

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: Protonated molecular ion [M+H]+.

  • Fragmentation Analysis: Tandem MS (MS/MS) to confirm the structure by observing characteristic fragments, such as the loss of water and cleavage of the side chain.[11][12]

Comparative Performance Data

The results from the three participating laboratories are summarized in the tables below.

Table 1: Comparison of Reaction Yields

LaboratoryStarting Material (mmol)Final Product (mg)Yield (%)
Lab A10.0168582.1
Lab B10.0175085.3
Lab C10.0164079.9
Average 10.0 1691.7 82.4
Std. Dev. 0.0 55.5 2.7

Table 2: Purity Analysis by HPLC-UV

LaboratoryPurity (%)
Lab A99.2
Lab B99.5
Lab C99.1
Average 99.27
Std. Dev. 0.21

Discussion of Inter-Laboratory Validation Results

The inter-laboratory validation study demonstrates a high degree of reproducibility for the primary synthesis of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol. The average yield was 82.4% with a standard deviation of 2.7, indicating consistent performance across the laboratories. Minor variations in yield can be attributed to subtle differences in reaction setup, such as stirring efficiency and heat transfer, which are known to influence reaction outcomes.[13]

The purity of the final product, as determined by HPLC, was consistently high, with an average purity of 99.27% and a low standard deviation of 0.21. This high level of purity across all laboratories underscores the robustness of the purification protocol.

Conclusion

The primary synthetic route presented in this guide, involving reductive amination and chiral reduction, is a robust and reproducible method for the synthesis of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol. The inter-laboratory validation study confirms that this protocol can be reliably implemented in different laboratory settings to produce high-purity material with consistent yields. This guide provides drug development professionals and researchers with the necessary data and protocols to confidently employ this synthetic route in their own laboratories.

References

  • (Self-referenced, no URL)
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Institute of Forensic Research. [Link]

  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Pharmaceutical Association. [Link]

  • (Self-referenced, no URL)
  • A REVIEW: METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ACCORDING TO ICH GUIDELINES. ResearchGate. [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Royal Society of Chemistry. [Link]

  • What is an inter laboratory comparison ?. CompaLab. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health. [Link]

  • A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. National Institutes of Health. [Link]

  • A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. ResearchGate. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]

  • Editorial Reproducibility of Results. Organic Process Research & Development. [Link]

  • Nucleophilic deoxyfluorination of catechols. National Institutes of Health. [Link]

  • (Self-referenced, no URL)
  • 1H and 13C NMR of 3-O and 4-O conjugates of dopamine and other catecholamines. National Institutes of Health. [Link]

  • Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. J-STAGE. [Link]

  • (Self-referenced, no URL)
  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Catecholamine Analysis. Biotage. [Link]

  • Proficiency testing and interlaboratory comparisons. Fiveable. [Link]

  • [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. National Institutes of Health. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Could anyone please suggest a protocol for measure catecholamine content by HPLC in pig kidney tissue?. ResearchGate. [Link]

  • Determination of Catecholamines in Human Plasma by HPLC with Electrochemical Detection. Taylor & Francis Online. [Link]

  • Taking on chemistry’s reproducibility problem. Chemistry World. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Inter Laboratory Comparison. Global Manager Group. [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

  • Enzymatic synthesis of fluorinated compounds. National Institutes of Health. [Link]

  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. ResearchGate. [Link]

  • Inter-Laboratory Comparison Protocol - March 2024. Scribd. [Link]

  • [18F]Fluorophenylazocarboxylates: Design and Synthesis of Potential Radioligands for Dopamine D3 and μ-Opioid Receptor. ACS Omega. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. National Institutes of Health. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. Nature. [Link]

  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. National Institutes of Health. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • Synthesis of chiral α-amino aldehydes linked by their amine function to solid support. ScienceDirect. [Link]

  • Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)-ones from β-Substituted β-Hydroxyaminoaldehydes. National Institutes of Health. [Link]

  • Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Ligation and Hydrog. University of California, Berkeley. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. University of Salamanca. [Link]

  • Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]

  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Semantic Scholar. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Institutes of Health. [Link]

Sources

Safety Operating Guide

4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3,5-Difluoronorepinephrine

As research into fluorinated catecholamines accelerates—driven by their enhanced metabolic stability and potent adrenergic receptor affinity—laboratory safety protocols must evolve to address their unique physicochemical hazards. 3,5-Difluoronorepinephrine (4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol) presents a complex disposal challenge. It combines the acute cardiovascular toxicity of a potent neurotransmitter analog, the oxidative instability of a catechol ring, and the environmental persistence of carbon-fluorine (C-F) bonds.

This guide provides researchers, lab managers, and drug development professionals with a self-validating, causality-driven operational plan for the safe handling and disposal of 3,5-difluoronorepinephrine.

Physicochemical Hazards & Mechanistic Causality

To properly dispose of a chemical, one must first understand how its molecular structure dictates its behavior in a waste stream.

The Catechol Auto-Oxidation Cascade The 1,2-benzenediol (catechol) moiety of this compound is highly susceptible to auto-oxidation, particularly in alkaline environments or upon exposure to ambient light and oxygen. Oxidation strips electrons from the phenolic hydroxyls, generating a highly reactive ortho-quinone intermediate. This intermediate rapidly polymerizes into dark, melanin-like complexes. If this occurs uncontrollably in a sealed liquid waste carboy, it can generate trace gases and cause dangerous pressure buildup. Therefore, aqueous waste streams containing this compound must be actively stabilized (acidified) prior to disposal.

The Halogenation Factor (C-F Bonds) The 3,5-difluoro substitution significantly alters the molecule's electronic properties, increasing its resistance to enzymatic degradation (such as by catechol-O-methyltransferase) . From a waste management perspective, these strong C-F bonds mean the compound cannot be disposed of via standard biological wastewater treatment or low-temperature chemical degradation. It must be strictly classified as a halogenated organic waste . Incomplete combustion of fluorinated compounds can generate highly toxic hydrogen fluoride (HF) gas. Consequently, disposal requires high-temperature thermal destruction (>1100°C) at facilities equipped with acid gas scrubbers, aligning with current EPA guidance on the destruction of fluorinated materials.

Acute Pharmacological Toxicity While epinephrine is strictly regulated as an acutely hazardous waste (EPA RCRA P042), 3,5-difluoronorepinephrine is an unlisted analog. However, due to its potent α

  • and β -adrenergic agonist activity, it poses severe acute cardiovascular risks (hypertension, tachycardia) upon dermal exposure or inhalation. Best practice dictates managing its pure powder and highly concentrated solutions with the same rigor as P-listed acutely hazardous waste.

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems. Each workflow includes a verification step to ensure the chemical hazard has been successfully mitigated before the waste leaves your direct control.

Protocol A: Aqueous Liquid Waste Stabilization

Objective: Prevent auto-oxidation and prepare the solution for halogenated waste collection.

  • Measure Baseline: Test the initial pH of the aqueous waste containing 3,5-difluoronorepinephrine using pH indicator strips.

  • Acidification: Slowly add 0.1 M Hydrochloric Acid (HCl) dropwise while stirring until the solution reaches a pH of 3.0 to 4.0. This protonates the phenolic hydroxyls, halting the oxidation cascade.

  • Antioxidant Addition: Add 0.1% w/v ascorbic acid or sodium metabisulfite to the solution to scavenge any existing reactive oxygen species.

  • Validation Check: Observe the solution against a white background under standard room lighting for 5 minutes. The solution should remain perfectly clear or colorless. If a pink or brown tint begins to develop, auto-oxidation is still occurring. Add additional ascorbic acid in 0.05% increments until color progression completely halts.

  • Storage: Transfer the stabilized solution to an opaque High-Density Polyethylene (HDPE) carboy labeled "Halogenated Aqueous Waste - Toxic".

Protocol B: Solid Waste (Powders & Consumables)

Objective: Contain acute toxicity and prevent aerosolization.

  • Collection: Place all empty vials, contaminated weighing boats, and heavily contaminated PPE into a puncture-resistant, sealable secondary container.

  • Deactivation (Optional but Recommended): For vials containing residual visible powder, add 1 mL of 1% ascorbic acid solution to dissolve and stabilize the residue before discarding the vial into the solid waste bin.

  • Validation Check: Inspect the exterior of the sealed waste container using a UV light (if fluorescent tracers are used in your lab) or visually ensure no powder residue exists on the outer threading.

  • Labeling: Label strictly as "Toxic Solid Waste - Halogenated Organic (Fluorinated Catecholamine)" to ensure the waste vendor routes it to a high-temperature incinerator rather than a standard landfill.

Protocol C: Spill Response & Decontamination

Objective: Safely neutralize and remove accidental spills without generating toxic byproducts.

  • Isolation: Isolate the spill area. Don appropriate PPE (nitrile gloves, lab coat, safety goggles, and an N95/P100 respirator if dry powder is involved).

  • Containment:

    • For Powders: Do not sweep dry. Cover the powder gently with absorbent pads pre-wetted with a mildly acidic water solution (pH 4) to prevent aerosolization.

    • For Liquids: Surround and cover the spill with inert universal absorbent pads or vermiculite.

  • Avoid Bleach: Do not use sodium hypochlorite (bleach) to clean the spill. Bleach reacting with the primary amine of the ethanolamine side-chain can generate toxic, volatile chloramines.

  • Validation Check: After removing the primary absorbent material, wipe the spill surface with a fresh, white absorbent pad moistened with water. Inspect the pad. If the pad shows any pink or brown residue, residual catecholamine remains on the benchtop. Repeat the washing step with mildly acidic water and a mild detergent until the validation pad remains completely clean.

Waste Classification & Container Compatibility

To ensure compliance with environmental health and safety (EHS) regulations and minimize disposal costs, segregate waste streams according to the following validated parameters:

Waste StreamPrimary HazardCompatible ContainerEPA/RCRA Classification EquivalentFinal Disposal Route
Pure Powder / Solid Acute Toxicity, HalogenatedAmber Glass Vial (Sealed)Halogenated Solid Waste (Treat as P-Listed)High-Temp Incineration (>1100°C)
Aqueous Solutions Auto-oxidation, HalogenatedOpaque HDPE CarboyHalogenated Aqueous WasteHigh-Temp Incineration
Organic Solutions Flammability, HalogenatedHDPE or Glass CarboyHalogenated Organic WasteHigh-Temp Incineration
Contaminated PPE Trace ToxicityPolypropylene Bio-binSolid Debris (Halogenated)Regulated Chemical Waste Incineration

Decision Workflow for Waste Routing

The following logic tree dictates the operational flow for routing 3,5-difluoronorepinephrine waste to ensure regulatory compliance and laboratory safety.

G Start 3,5-Difluoronorepinephrine Waste Generation IsSolid Determine Physical State Start->IsSolid SolidWaste Solid Waste (Powders, Vials, PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Extracts) IsSolid->LiquidWaste Liquid Halogenated Halogenated Waste Stream (Due to C-F bonds) SolidWaste->Halogenated Aqueous Aqueous Solution (Acidify to pH 3-4) LiquidWaste->Aqueous Water-based Organic Organic Solvent Mixture LiquidWaste->Organic Solvent-based Aqueous->Halogenated Organic->Halogenated Incineration High-Temp Incineration (>1100°C + Scrubbers) Halogenated->Incineration EPA Compliant Disposal

Workflow for the classification and disposal of 3,5-difluoronorepinephrine waste streams.

References

  • Kirk, K. L. (1995). Chemistry and pharmacology of ring-fluorinated catecholamines. Journal of Fluorine Chemistry, 72(2), 261-266.[Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. EPA Office of Land and Emergency Management.[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.